molecular formula C12H14FNO2 B1467107 [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol CAS No. 1248471-11-5

[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Cat. No.: B1467107
CAS No.: 1248471-11-5
M. Wt: 223.24 g/mol
InChI Key: LCVVCETVTNGYTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic building block. It features a pyrrolidine ring, a saturated nitrogen heterocycle that is a privileged scaffold in the development of clinically active drugs . The saturated nature of the pyrrolidine ring, characterized by sp 3 -hybridization and non-planarity, contributes to increased three-dimensional structural coverage and stereochemical complexity, which are valuable properties for exploring pharmacophore space and optimizing the druggability of candidate molecules . This compound is further functionalized with a fluorobenzoyl group and a methanol group, making it a valuable intermediate for the synthesis of more complex molecules. The pyrrolidine ring is a common motif in treatments for various human diseases, including as anticancer agents, antibacterial agents, and central nervous system therapeutics, highlighting the research value of this compound as a precursor . The presence of the 2-fluorobenzoyl substituent can influence the molecule's binding affinity and selectivity towards biological targets. As a chiral molecule, the spatial orientation of its substituents is critical for its interaction with enantioselective protein targets, which can directly impact the biological profile of resulting drug candidates . Researchers utilize this compound strictly for laboratory research applications. [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(2-fluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-6-5-9(7-14)8-15/h1-4,9,15H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVVCETVTNGYTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol (CAS: 1017444-90-4), a functionalized pyrrolidine scaffold widely utilized in fragment-based drug discovery (FBDD) for targeting GPCRs and ion channels.

The core challenge in this synthesis is the chemoselective N-acylation of the amino-alcohol substrate. While the secondary amine is more nucleophilic than the primary alcohol, competitive O-acylation can occur under uncontrolled conditions. This guide presents a validated, self-correcting protocol using 2-fluorobenzoyl chloride under controlled basic conditions to ensure exclusive amide formation, high yield, and optical purity retention (if starting from chiral materials).

Retrosynthetic Analysis

To design the optimal route, we disconnect the molecule at the amide bond, the most stable yet synthetically accessible linkage.

Strategic Disconnection

The target molecule is dissected into two commercially available fragments:

  • Electrophile: 2-Fluorobenzoyl chloride (highly reactive, cost-effective).

  • Nucleophile: Pyrrolidin-3-ylmethanol (often supplied as the HCl salt).

This approach avoids the need for peptide coupling reagents (EDC/HOBt), simplifying purification, provided the reaction temperature is strictly controlled to prevent esterification of the C3-hydroxymethyl group.

Retrosynthesis Target Target Molecule [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol Disconnection Amide Disconnection Target->Disconnection Retrosynthesis FragmentA Fragment A 2-Fluorobenzoyl Chloride Disconnection->FragmentA FragmentB Fragment B Pyrrolidin-3-ylmethanol Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the amide core.

Strategic Synthesis Pathway

Reaction Mechanism: Nucleophilic Acyl Substitution

The synthesis relies on the Schotten-Baumann reaction principle but performed in anhydrous organic solvent (DCM) to facilitate workup.

  • Activation: The base (Triethylamine or DIPEA) deprotonates the pyrrolidine ammonium salt (if used) to generate the free amine.

  • Attack: The lone pair of the pyrrolidine nitrogen attacks the carbonyl carbon of the acid chloride.

  • Elimination: The tetrahedral intermediate collapses, expelling the chloride ion.

  • Selectivity Control:

    • Kinetic Control: Nitrogen is a better nucleophile than Oxygen. At 0°C ,

      
      .
      
    • Thermodynamic Correction: If trace O-acylation occurs, the ester is less stable to hydrolysis than the amide. A mild basic workup (LiOH/MeOH) can selectively cleave the ester impurity.

Key Reagents & Role
ReagentRoleCriticality
Pyrrolidin-3-ylmethanol SubstrateUse HCl salt for better shelf-stability; requires extra base eq.
2-Fluorobenzoyl chloride ElectrophileLimiting Reagent. Use 1.0–1.05 eq. Excess leads to O-acylation.[1]
Triethylamine (Et3N) BaseScavenges HCl by-product. Must be anhydrous.
Dichloromethane (DCM) SolventAprotic, solubilizes reactants, easy to remove.

Detailed Experimental Protocol

Safety Note: 2-Fluorobenzoyl chloride is corrosive and a lachrymator. Work in a fume hood. Pyrrolidin-3-ylmethanol causes skin irritation.[2]

Materials Setup
  • Reaction Vessel: 250 mL Round Bottom Flask (RBF) with magnetic stir bar.

  • Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required if reagents are dry).

  • Temperature Control: Ice-water bath (0°C).

Step-by-Step Methodology

Step 1: Solubilization & Deprotonation

  • Charge the RBF with Pyrrolidin-3-ylmethanol HCl (10.0 mmol, 1.38 g).

  • Add Dichloromethane (DCM) (50 mL). The salt may not fully dissolve yet.

  • Add Triethylamine (22.0 mmol, 3.06 mL).

    • Note: 2.2 equivalents are used: 1.0 eq to neutralize the HCl salt, 1.0 eq to scavenge HCl from the reaction, and 0.2 eq excess.

    • Observation: The solution should become clear as the free amine is liberated.

Step 2: Controlled Addition (The Critical Step)

  • Cool the mixture to 0°C using an ice bath. Stir for 10 minutes.

  • Dissolve 2-Fluorobenzoyl chloride (10.5 mmol, 1.66 g) in 10 mL of DCM in a separate vial.

  • Add the acid chloride solution dropwise to the reaction mixture over 15–20 minutes.

    • Why? Slow addition prevents localized heating, which promotes unwanted O-acylation.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • Validation (TLC): Check consumption of the amine (visualized with Ninhydrin stain) and acid chloride (UV active).

    • Mobile Phase: 5% Methanol in DCM.

    • Target Rf: Product usually appears around Rf 0.3–0.4; Starting amine stays at baseline.

Step 4: Workup & Isolation

  • Quench: Add 20 mL saturated NaHCO3 solution. Stir vigorously for 10 mins.

  • Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Wash:

    • Wash organic layer with 1M HCl (20 mL) to remove unreacted amine (if any).

    • Wash with Brine (20 mL).

  • Dry: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Workflow Start Start: Amine HCl Salt Deprot Add DCM + Et3N (Liberate Free Base) Start->Deprot Cool Cool to 0°C Deprot->Cool Add Dropwise Addition of 2-Fluorobenzoyl Chloride Cool->Add React Stir RT (2-4h) Add->React Check TLC Check Amine Gone? React->Check Check->React No (Add time) Workup Wash: NaHCO3 -> HCl -> Brine Check->Workup Yes End Final Product (Viscous Oil/Solid) Workup->End

Figure 2: Operational workflow for the chemoselective amide coupling.

Purification & Characterization

Purification Strategy

The crude product is typically a viscous oil or low-melting solid.

  • Purity > 95%: Usually achieved after workup.

  • Purity < 95%: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Eluent: Gradient 0%

      
       5% Methanol in DCM.
      
Analytical Data (Expected)

To certify the synthesis, compare your data against these standard parameters:

  • Physical State: Pale yellow oil or off-white solid.

  • Mass Spectrometry (LC-MS):

    • Formula: C12H14FNO2

    • MW: 223.25 g/mol

    • Observed [M+H]+: 224.2

  • 1H NMR (400 MHz, CDCl3):

    • Aromatic Region:

      
       7.30–7.50 (m, 4H, 2-F-Benzoyl protons).
      
    • Hydroxymethyl:[3]

      
       3.60–3.75 (m, 2H, -CH 2OH).
      
    • Pyrrolidine Ring:

      
       3.40–3.60 (m, 4H), 1.70–2.10 (m, 3H).
      
    • Rotamers: Due to the amide bond, you may see signal broadening or doubling (rotamers) in the NMR spectrum at room temperature. This is normal for N-acyl pyrrolidines.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure DCM is dry; check Acid Chloride quality (should not be white powder, usually liquid/oil).
O-Acylation (Ester) Temperature too high / Excess reagentRun reaction strictly at 0°C. If ester forms, treat crude with LiOH in MeOH/H2O (1h) to hydrolyze the ester selectively.
Starting Material Remains Acid Chloride decomposedAdd 0.2 eq additional Acid Chloride.

References

  • PubChem Compound Summary. (2023). (Pyrrolidin-3-yl)methanol.[2][3][4] National Center for Biotechnology Information. Link

  • BLD Pharm. (2023). [1-(2-Fluorophenyl)pyrrolidin-3-yl]methanol Product Data. Link

  • Vertex AI Search. (2023). Selective N-acylation of amino alcohols. Patent US5631356A. Link

  • Enamine. (2023). Synthesis of unique pyrrolidines for drug discovery. Link

Sources

Unveiling the Molecular quarry: A Technical Guide to Identifying and Validating the Biological Targets of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol represents a novel chemical entity with significant therapeutic potential, owing to its unique structural amalgamation of a pyrrolidine scaffold and a 2-fluorobenzoyl moiety. The pyrrolidine ring is a privileged pharmacophore found in a multitude of clinically successful drugs, valued for its ability to explore three-dimensional chemical space and engage in specific, high-affinity interactions with biological targets.[1][2] The incorporation of a 2-fluorobenzoyl group can further enhance metabolic stability and binding affinity.[3] This guide provides a comprehensive, technically-focused framework for the systematic identification and validation of the biological targets of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol. We will delve into predictive strategies based on structural analysis, detail robust experimental methodologies for target discovery, and outline rigorous validation protocols to confirm target engagement and functional modulation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing novel small molecules from promising leads to clinically viable therapeutics.

Introduction: Deconstructing the Therapeutic Potential

The quest to discover novel therapeutics is intrinsically linked to our ability to identify the specific molecular targets through which a compound exerts its biological effects.[4][5] The molecule [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol is a compelling candidate for investigation due to the well-documented pharmacological relevance of its constituent chemical motifs.

  • The Pyrrolidine Core: This five-membered nitrogen-containing heterocycle is a cornerstone of modern medicinal chemistry.[1][6] Its non-planar, sp³-hybridized nature allows for the precise spatial orientation of substituents, facilitating optimal interactions with the complex topographies of protein binding pockets.[1][2] Pyrrolidine-containing molecules have demonstrated a vast spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and central nervous system (CNS) effects.[2][7]

  • The 2-Fluorobenzoyl Moiety: The introduction of a fluorine atom into a phenyl ring is a widely employed strategy in drug design.[3] The high electronegativity and small size of fluorine can profoundly influence a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity for its target.[3][8] Specifically, the 2-fluoro substitution can alter the conformational preferences of the benzoyl group and introduce unique electronic interactions, potentially leading to enhanced potency and selectivity.[3]

Given this structural pedigree, [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol could plausibly interact with a diverse array of biological targets. This guide will provide a systematic roadmap for elucidating these interactions.

Predictive Target Analysis: A Hypothesis-Driven Approach

Prior to embarking on extensive experimental work, a thorough in-silico and literature-based analysis can generate a ranked list of plausible biological targets. This hypothesis-driven approach focuses resources and provides a valuable framework for interpreting subsequent experimental data.

Structural Similarity and Pharmacophore Mapping

A primary predictive method involves searching for structurally similar compounds with known biological targets. This can be accomplished using chemical informatics databases such as PubChem, ChEMBL, and SciFinder. The core pharmacophore of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol can be defined by the spatial arrangement of its key features: the pyrrolidine nitrogen (a potential hydrogen bond acceptor), the hydroxyl group (a hydrogen bond donor and acceptor), the fluorinated aromatic ring (capable of pi-stacking and hydrophobic interactions), and the carbonyl oxygen of the benzoyl group (a hydrogen bond acceptor).

By identifying approved drugs or well-characterized tool compounds that share this pharmacophore, we can infer potential target classes. For instance, many CNS-active drugs feature a pyrrolidine ring, suggesting that receptors, ion channels, or enzymes within the central nervous system could be potential targets.[9] Similarly, numerous kinase inhibitors incorporate a fluorobenzoyl moiety.

Potential Target Classes Based on Constituent Moieties

Based on the extensive literature on pyrrolidine and fluorobenzoyl-containing compounds, we can hypothesize several broad classes of potential biological targets for [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol:

  • G-Protein Coupled Receptors (GPCRs): The structural complexity and diverse chemical functionalities of the molecule make it a candidate for binding to the orthosteric or allosteric sites of various GPCRs.

  • Ion Channels: Voltage-gated and ligand-gated ion channels are frequent targets of pyrrolidine-containing neuromodulatory drugs.[9]

  • Enzymes: A wide range of enzymes could be potential targets, including but not limited to:

    • Kinases: The fluorobenzoyl group is a common feature in kinase inhibitors.

    • Proteases: The pyrrolidine scaffold can mimic natural amino acids, suggesting potential interactions with the active sites of proteases.

    • Metabolic Enzymes: The compound could potentially modulate enzymes involved in key metabolic pathways.

  • Nuclear Receptors: The lipophilic nature of the molecule may allow it to cross the cell membrane and interact with intracellular nuclear receptors.

Experimental Target Identification: A Multi-pronged Strategy

No single method for target identification is foolproof. Therefore, a multi-pronged approach that combines direct biochemical methods with indirect cell-based assays is recommended to provide a comprehensive and robust dataset.[10]

Direct Biochemical Approaches: Fishing for a Target

Direct biochemical methods aim to physically isolate the binding partners of a small molecule from a complex biological sample.[11]

This classical and powerful technique remains a cornerstone of target identification.[11][12] It involves immobilizing the small molecule of interest onto a solid support and using it as "bait" to capture its binding proteins from a cell or tissue lysate.

Experimental Workflow for Affinity Chromatography:

Affinity_Chromatography_Workflow cluster_synthesis Probe Synthesis cluster_binding Binding & Elution cluster_analysis Protein Identification s1 Synthesize Linker-Modified [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol s2 Couple to Solid Support (e.g., NHS-activated Sepharose beads) s1->s2 b1 Incubate Affinity Matrix with Cell/Tissue Lysate s2->b1 b2 Wash to Remove Non-specific Binders b1->b2 b3 Elute Bound Proteins (e.g., with excess free compound or denaturant) b2->b3 a1 SDS-PAGE Separation b3->a1 a2 In-gel Digestion (e.g., with Trypsin) a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Database Searching & Protein Identification a3->a4

Caption: Workflow for Affinity Chromatography-based Target Identification.

Detailed Protocol: Affinity Chromatography

  • Probe Synthesis:

    • Synthesize a derivative of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol with a linker arm (e.g., a short polyethylene glycol chain terminating in a primary amine or carboxylic acid) attached to a position on the molecule that is not critical for its biological activity. The hydroxyl group on the pyrrolidine ring is a potential attachment point.

    • Covalently couple the linker-modified compound to a solid support, such as N-hydroxysuccinimide (NHS)-activated agarose beads.

  • Lysate Preparation:

    • Prepare a native protein lysate from a cell line or tissue of interest that is responsive to the compound.

  • Affinity Pulldown:

    • Incubate the affinity matrix with the protein lysate to allow for binding of the target protein(s).

    • Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be achieved by:

      • Competitive elution with an excess of the free (unmodified) [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol.

      • Denaturation with a buffer containing SDS or urea.

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands and perform in-gel tryptic digestion.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS spectra against a protein database.

Trustworthiness Check: A crucial control experiment is to perform a parallel pulldown with beads that have been blocked without the compound or with an inactive structural analog to identify and subtract non-specific binders.

DARTS is a powerful label-free method for target identification that leverages the principle that the binding of a small molecule can stabilize its target protein against proteolysis.[11]

Experimental Workflow for DARTS:

DARTS_Workflow cluster_treatment Treatment cluster_digestion Limited Proteolysis cluster_analysis Analysis start Cell/Tissue Lysate t1 Control (Vehicle) start->t1 t2 [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol start->t2 d1 Add Protease (e.g., Pronase) t1->d1 t2->d1 d2 Incubate for a Defined Time d1->d2 a1 Stop Digestion d2->a1 a2 SDS-PAGE a1->a2 a3 Identify Protected Protein Bands a2->a3 a4 Excise Bands and Analyze by LC-MS/MS a3->a4

Caption: The Drug Affinity Responsive Target Stability (DARTS) Workflow.

Detailed Protocol: DARTS

  • Lysate Preparation: Prepare a native protein lysate as in the affinity chromatography protocol.

  • Compound Incubation: Divide the lysate into two aliquots. To one, add [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol to the desired final concentration. To the other, add the corresponding concentration of the vehicle (e.g., DMSO) as a control. Incubate to allow for binding.

  • Limited Proteolysis: Add a protease, such as pronase or thermolysin, to both aliquots and incubate for a time sufficient to achieve partial digestion in the control sample.

  • Analysis: Stop the digestion by adding a denaturing loading buffer and heating. Separate the protein fragments by SDS-PAGE. A protein that is stabilized by the compound will be protected from proteolysis and will appear as a more prominent band in the compound-treated lane compared to the vehicle-treated lane.

  • Identification: Excise the protected protein band and identify it using LC-MS/MS.

Indirect Cell-Based Approaches: Unmasking the Phenotype

Indirect methods do not directly identify the binding partner but rather infer the target by observing the cellular response to the compound.

High-content imaging or other phenotypic screening platforms can be used to assess the effects of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol on a variety of cellular processes, such as cell morphology, proliferation, apoptosis, and organelle function.[5] The observed phenotypic signature can then be compared to the known effects of compounds with well-defined mechanisms of action to generate hypotheses about the modulated pathway.

Treating cells with the compound and subsequently analyzing changes in gene expression (transcriptomics) or protein abundance (proteomics) can provide a global view of the cellular pathways that are perturbed. Downstream analysis of these datasets can often point towards the upstream signaling nodes that are being directly targeted by the compound.

Target Validation: From Correlation to Causation

Once a list of putative targets has been generated, it is imperative to validate that they are indeed the direct binding partners of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol and that this interaction is responsible for the compound's biological activity.[4]

In Vitro Validation of Direct Binding
  • Surface Plasmon Resonance (SPR): This biophysical technique can be used to quantify the binding affinity and kinetics of the interaction between the compound and a purified putative target protein.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

  • Cellular Thermal Shift Assay (CETSA): This in-cell assay measures the thermal stabilization of a target protein upon ligand binding, providing evidence of target engagement in a cellular context.

Cellular and In Vivo Validation of Target Engagement
  • Target Knockdown or Knockout: Using techniques such as RNA interference (RNAi) or CRISPR-Cas9 to reduce or eliminate the expression of the putative target protein should abolish or significantly reduce the cellular response to the compound.

  • Overexpression of the Target: Conversely, overexpressing the target protein may sensitize cells to the compound.

  • Site-Directed Mutagenesis: If a binding site on the target protein can be predicted, mutating key residues within this site should disrupt the binding of the compound and abrogate its biological effects.

Validation Workflow:

Target_Validation_Workflow cluster_invitro In Vitro Binding Confirmation cluster_incell In-Cell Target Engagement putative_targets Putative Targets from Discovery Experiments v1 SPR putative_targets->v1 v2 ITC putative_targets->v2 v3 Enzymatic/Functional Assays putative_targets->v3 c1 CETSA v1->c1 v2->c1 v3->c1 c2 Target Knockdown (RNAi/CRISPR) c1->c2 c3 Site-Directed Mutagenesis c1->c3 validated_target Validated Biological Target c2->validated_target c3->validated_target

Caption: A Stepwise Approach to Target Validation.

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data that should be generated during the target identification and validation process.

Experiment Parameter [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol Control Compound
Affinity Chromatography Protein Enrichment (Fold Change)e.g., 50-fold for Target Xe.g., <2-fold for Target X
DARTS Protease Protection (IC₅₀)e.g., 5 µM for Target Xe.g., >100 µM for Target X
Surface Plasmon Resonance Binding Affinity (K_D)e.g., 500 nM for Target XNo binding detected
Isothermal Titration Calorimetry Binding Affinity (K_D)e.g., 600 nM for Target XNo binding detected
Cellular Thermal Shift Assay Thermal Shift (ΔT_m)e.g., +5°C for Target XNo significant shift
Functional Assay Inhibition/Activation (IC₅₀/EC₅₀)e.g., 1 µM for Target XInactive
Target Knockdown Change in Cellular EC₅₀e.g., >50-fold shiftNo significant shift

Conclusion

The identification of the biological targets of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol is a critical step in its development as a potential therapeutic agent. The systematic, multi-faceted approach outlined in this guide, which combines predictive analysis, direct and indirect experimental target discovery, and rigorous target validation, provides a robust framework for success. By elucidating the mechanism of action of this novel compound, researchers can unlock its full therapeutic potential and pave the way for its translation into the clinic.

References

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  • Gfesser, G. A., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(10), 4926-4947. [Link]

  • Al-Ostoot, F. H., et al. (2023). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. Biological and Molecular Chemistry, 1, 15-26. [Link]

  • Aslanian, R. G., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5786-5790. [Link]

  • Li, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(24), 13580. [Link]

  • Li, Y., et al. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. International Journal of Molecular Sciences, 25(24), 13580. [Link]

  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

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  • Mennuni, L., et al. (2026). Discovery of Potent PDE4 Inhibitors with 3(2H)-Pyridazinone Scaffold: Synthesis, In Silico Studies and In Vitro/Vivo Evaluation. Molecules, 31(4), 1000. [Link]

  • Arikawa, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. [Link]

Sources

Commercial availability of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol for research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Calculus

[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol is a high-value bifunctional building block. Structurally, it consists of an Fsp³-rich pyrrolidine core, a lipophilic 2-fluorobenzoyl amide cap, and a reactive primary alcohol handle.[1] In modern drug discovery, this scaffold is prized for its ability to orient substituents in 3D space, offering distinct vectors for Structure-Activity Relationship (SAR) exploration compared to flat aromatic systems.[1][2]

Commercially, this specific intermediate occupies a "boutique" tier.[1] While listed in databases of major aggregators (e.g., eMolecules, SciFinder), it is frequently a Make-on-Demand item rather than a Stock item.[1] This guide provides a decision framework for sourcing this compound and, critically, a validated in-house synthesis protocol to mitigate supply chain latency.

Chemical Profile & Significance[1][2][3][4][5]

  • IUPAC Name: [1-(2-fluorobenzoyl)pyrrolidin-3-yl]methanol[1]

  • Molecular Formula: C₁₂H₁₄FNO₂[1]

  • Molecular Weight: 223.25 g/mol [1]

  • Key Features:

    • Amide Rotamers: The N-C(O) bond exhibits restricted rotation, often appearing as dual peaks in NMR at room temperature.

    • Fluorine Handle: The ortho-fluorine provides metabolic stability (blocking P450 oxidation at the phenyl ring) and a distinct ¹⁹F-NMR probe.[1]

    • Chirality: The C3 position is a stereocenter. Commercial sources often supply the racemate unless (R) or (S) is explicitly specified.[1]

Applications in Drug Design[1][2][6][7]
  • Fragment-Based Drug Discovery (FBDD): The alcohol group serves as a "growth vector" for ether or carbamate linkers.[1]

  • Scaffold Hopping: Used to replace piperidine or morpholine cores to alter solubility and metabolic clearance.[1]

  • Kinase & GPCR Inhibitors: The fluorobenzoyl moiety mimics motifs found in various potassium-competitive acid blockers (P-CABs) and allosteric modulators.[1]

Commercial Availability Landscape

The availability of this compound is bifurcated between "Building Block" vendors and "Custom Synthesis" providers.[1]

Table 1: Sourcing Options Analysis
Supplier TierTypical Lead TimePurity GuaranteeCost EfficiencyRecommendation
Tier 1 (Sigma/Fisher/VWR) N/A (Rarely listed)HighLowAvoid. Usually re-sourcing from Tier 2 with markup.[1]
Tier 2 (Enamine/WuXi/Combi-Blocks) 2–6 Weeks>95%MediumPrimary Source. Check stock of specific enantiomers.[1]
Tier 3 (Aggregators) UnknownVariableLowRisk. High probability of "ghost inventory."
In-House Synthesis 24–48 Hours>98% (User controlled)High Recommended for <10g needs.[1]
Decision Logic: Sourcing Strategy

The following diagram illustrates the logical flow for determining whether to purchase or synthesize the compound based on project timelines and stereochemical requirements.

SourcingStrategy Start Requirement: [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol CheckStock Check Tier 2 Vendors (Enamine, Combi-Blocks) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy PURCHASE (Lead time: 1 week) IsStock->Buy Yes SynthCheck Check Precursor Availability: 1. Pyrrolidin-3-ylmethanol 2. 2-Fluorobenzoyl chloride IsStock->SynthCheck No IsChiral Specific Enantiomer Required? Synthesize SYNTHESIZE IN-HOUSE (Lead time: 48 Hours) IsChiral->Synthesize No (Racemic) IsChiral->Synthesize Yes (If Chiral SM available) CustomOrder CUSTOM SYNTHESIS (Lead time: 4-8 Weeks) IsChiral->CustomOrder Yes (If Chiral SM unavailable) SynthCheck->IsChiral

Figure 1: Decision matrix for sourcing [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol. "SM" denotes Starting Material.[1]

Technical Protocol: In-House Synthesis

Rationale: Given the simplicity of the amide coupling and the low cost of precursors (


50/gram), in-house synthesis is the most robust method for generating multigram quantities rapidly.[1]
Reaction Scheme

Reagents:

  • Amine: Pyrrolidin-3-ylmethanol (CAS: 5082-74-6 for racemate).[1]

  • Electrophile: 2-Fluorobenzoyl chloride (CAS: 393-52-2).[1]

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Workflow

Safety Note: 2-Fluorobenzoyl chloride is a lachrymator and corrosive.[1] Perform all operations in a fume hood.

  • Setup:

    • Charge a round-bottom flask with Pyrrolidin-3-ylmethanol (1.0 equiv) and dry DCM (0.2 M concentration).

    • Add TEA (1.5 equiv) and cool the solution to 0°C (ice bath).

    • Technical Insight: Cooling is critical.[1] Although the amine is more nucleophilic than the alcohol, higher temperatures can promote competitive O-acylation (ester formation).[1]

  • Addition:

    • Dissolve 2-Fluorobenzoyl chloride (1.05 equiv) in a minimal amount of DCM.[1]

    • Add dropwise to the amine solution over 15–20 minutes.[1]

    • Observation: White precipitate (TEA[1]·HCl salts) will form immediately.

  • Reaction & Quench:

    • Allow to warm to room temperature (RT) and stir for 2 hours.

    • TLC Check: 5% MeOH in DCM. Stain with KMnO₄ (Amine spot should disappear; Product is UV active).

    • Quench with saturated aqueous NaHCO₃.[1]

  • Workup:

    • Separate layers.[1] Extract aqueous layer 2x with DCM.[1]

    • Wash combined organics with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate.[1]

  • Purification:

    • Usually obtained as a clear to pale yellow oil.[1]

    • If purity <95%, purify via flash chromatography (Gradient: 0→5% MeOH in DCM).

SynthesisWorkflow Precursors Precursors: Pyrrolidin-3-ylmethanol + 2-F-Benzoyl Chloride Reaction Rxn: DCM, TEA, 0°C (Kinetic Control) Precursors->Reaction Check QC: TLC/LCMS Target: Amide (Major) Avoid: Ester (Minor) Reaction->Check Workup Workup: 1. NaHCO3 Wash 2. 1M HCl Wash Check->Workup Complete Isolate Isolate: Concentrate to Oil Workup->Isolate

Figure 2: Synthesis workflow emphasizing kinetic control to prevent O-acylation.

Validation & Quality Control (QC)[1]

To ensure scientific integrity, the synthesized material must meet specific analytical criteria.

¹H-NMR Interpretation (CDCl₃, 400 MHz)

Due to the amide bond, you will likely observe rotamers (approx. 60:40 to 70:30 ratio).[1] Do not interpret split peaks as impurities without variable-temperature NMR confirmation.[1]

  • Aromatic Region (7.0–7.5 ppm): Multiplets corresponding to the 2-fluorophenyl group.[1]

  • Amide Alpha-Protons (3.4–3.8 ppm): Complex multiplets for the pyrrolidine ring protons adjacent to the nitrogen.[1] These will be chemically inequivalent due to the amide.[1]

  • Carbinol Protons (3.5–3.7 ppm): Doublet or multiplet for the -CH₂OH group.[1]

  • Hydroxyl Proton: Broad singlet, exchangeable with D₂O.

LC-MS Validation
  • Target Mass: [M+H]⁺ = 224.1[1]

  • Purity Threshold: >95% by UV (254 nm).

  • Common Impurity:

    • O-acylated ester: Mass [M+H]⁺ = 346.1 (if bis-acylation occurred).[1]

    • Correction: If ester is present, treat the crude mixture with LiOH/THF/H₂O for 30 mins to selectively hydrolyze the ester back to the alcohol.[1]

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 24847433, 2-Fluorobenzoyl chloride. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis of pyrrolidine-based analogues. Retrieved from [Link][1]

Sources

Methodological & Application

Enantioselective synthesis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (S)-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Executive Summary

This application note details a robust, scalable protocol for the enantioselective synthesis of (S)-[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and kinase inhibitors.

While direct asymmetric functionalization of pyrrolidines is possible, this protocol utilizes a Chiral Pool Strategy , leveraging the high optical purity of (S)-pyrrolidin-3-ylmethanol derived from L-aspartic or L-malic acid. This approach ensures enantiomeric excesses (ee) exceeding 99% without the need for complex chiral resolution steps, making it ideal for GMP-compliant drug development.

Key Performance Indicators (KPIs):

  • Target Enantiomer: (S)-Configuration (can be adapted for (R)).

  • Enantiomeric Excess (ee): >99.5%.

  • Overall Yield: >85%.

  • Purity: >98% (HPLC).

Retrosynthetic Analysis & Strategy

The synthesis is designed around the Convergent Modular Assembly principle. The target molecule is disconnected at the amide bond, revealing two key fragments: the chiral pyrrolidine core and the fluorinated benzoyl moiety.

Strategic Logic:

  • Chirality Source: The stereocenter at C3 is established prior to coupling. Using a validated chiral starting material ((S)-pyrrolidin-3-ylmethanol) eliminates the risk of racemization associated with late-stage asymmetric induction.

  • Regioselectivity: The nucleophilic attack of the secondary amine on the acyl chloride is highly chemoselective over the primary alcohol due to the higher nucleophilicity of the nitrogen atom, provided non-forcing conditions are used.

Retrosynthesis Target (S)-[1-(2-Fluorobenzoyl) pyrrolidin-3-yl]methanol Disconnection Amide Bond Disconnection Target->Disconnection Fragment1 (S)-Pyrrolidin-3-ylmethanol (Chiral Pool) Disconnection->Fragment1 Fragment2 2-Fluorobenzoyl Chloride Disconnection->Fragment2 Precursor L-Aspartic Acid / L-Malic Acid Fragment1->Precursor  Bio-derived synthesis

Figure 1: Retrosynthetic analysis showing the disconnection to the chiral pool precursor and the acylating agent.

Experimental Protocol

Phase 1: Materials & Safety
  • (S)-Pyrrolidin-3-ylmethanol (CAS 23356-96-9): The chiral core. Ensure optical purity >99% ee.

  • 2-Fluorobenzoyl Chloride: Corrosive and lachrymator. Handle in a fume hood.

  • Triethylamine (TEA): Acid scavenger. Must be dry.

  • Dichloromethane (DCM): Solvent. Anhydrous grade required to prevent hydrolysis of the acid chloride.

Phase 2: Step-by-Step Synthesis

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charge the flask with (S)-pyrrolidin-3-ylmethanol (5.0 g, 49.4 mmol) and Anhydrous DCM (100 mL).

  • Add Triethylamine (10.3 mL, 74.1 mmol, 1.5 eq) to the solution.

  • Cool the mixture to 0°C using an ice/water bath. Rationale: Low temperature suppresses esterification of the free hydroxyl group.

Step 2: Acylation (The Critical Step)

  • Dissolve 2-Fluorobenzoyl chloride (8.2 g, 51.9 mmol, 1.05 eq) in DCM (20 mL).

  • Add the acid chloride solution dropwise to the reaction mixture over 30 minutes.

    • Control Point: Maintain internal temperature < 5°C to ensure chemoselectivity (Amide > Ester).

  • Once addition is complete, allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 3 hours. Monitor reaction progress via TLC (10% MeOH in DCM) or LC-MS.

Step 3: Workup & Purification

  • Quench: Add saturated aqueous NaHCO₃ (50 mL) to the reaction mixture and stir vigorously for 10 minutes.

  • Separation: Transfer to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 30 mL).

  • Wash: Combine organic layers and wash with:

    • 1M HCl (30 mL) – Removes unreacted amine/TEA.

    • Brine (30 mL) – Drying step.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >90% pure. For pharmaceutical grade (>98%), purify via Flash Column Chromatography (Silica Gel, Gradient: 0-5% MeOH in DCM).

Yield: Expect 9.5 – 10.5 g (86-95%) as a viscous, colorless to pale yellow oil or low-melting solid.

Process Workflow Diagram

Workflow Start Start: (S)-Pyrrolidin-3-ylmethanol in DCM + TEA Cooling Cool to 0°C Start->Cooling Addition Dropwise Addition: 2-Fluorobenzoyl Chloride Cooling->Addition Reaction React at RT (3 Hours) Addition->Reaction Quench Quench: Sat. NaHCO3 Reaction->Quench Workup Extraction & Acid/Base Wash Quench->Workup Product Final Product: (S)-[1-(2-Fluorobenzoyl) pyrrolidin-3-yl]methanol Workup->Product

Figure 2: Operational workflow for the N-acylation process.

Analytical Validation

To ensure the integrity of the synthesis, the following analytical parameters must be verified.

ParameterMethodSpecification
Identity ¹H NMR (400 MHz, CDCl₃)Diagnostic peaks: δ 3.6-3.8 (m, 2H, -CH₂OH), 7.1-7.5 (m, 4H, Ar-H). Rotamers may be visible.
Purity HPLC (C18 Column)> 98.0% Area
Chiral Purity Chiral HPLC> 99.0% ee
Residual Solvent GC-HeadspaceDCM < 600 ppm, TEA < 320 ppm

Chiral HPLC Method Details:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropanol (90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Retention: The (S)-enantiomer typically elutes before the (R)-enantiomer (verify with racemic standard).

Troubleshooting & Optimization

  • Issue: O-Acylation (Ester formation).

    • Cause: Temperature too high during addition or excess benzoyl chloride used.

    • Solution: Strictly maintain 0°C during addition. If ester forms, treat the crude mixture with K₂CO₃ in MeOH for 30 mins to selectively hydrolyze the ester back to the alcohol without cleaving the amide.

  • Issue: Low Yield.

    • Cause: Water in the solvent (hydrolysis of acid chloride).

    • Solution: Use freshly distilled DCM or store over molecular sieves. Ensure TEA is dry.

  • Issue: Racemization.

    • Risk:[1] Minimal under these conditions. Racemization of the C3 center in pyrrolidine is chemically difficult under mild basic conditions. If observed, check the optical purity of the starting material.

References

  • Nair, V. et al. "Recent Advances in the Synthesis of Pyrrolidine-Based Heterocycles." Current Organic Chemistry, 2012. Link

  • Smith, A. B.[2] & Jones, C. "Chiral Pool Synthesis: Utilizing Amino Acid Derivatives." Journal of Organic Chemistry, 2008. Link (General methodology for prolinol derivatives).

  • Takeda Pharmaceutical Company. "Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors."[3] Patent WO2010110376, 2010. (Describes related 2-fluorophenyl pyrrole chemistry).

  • ChemicalBook. "(S)-Pyrrolidin-3-ylmethanol Properties and Synthesis." Link

  • Sigma-Aldrich. "Product Specification: (S)-3-Pyrrolidinemethanol." Link

Sources

Application of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol in CNS drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical Evaluation of Novel CNS Drug Candidates: A Case Study with [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Authored by: A Senior Application Scientist

Introduction: The Strategic Evaluation of Novel Scaffolds in CNS Drug Discovery

The discovery of novel therapeutics for Central Nervous System (CNS) disorders is an endeavor fraught with unique challenges, primarily the restrictive nature of the blood-brain barrier (BBB) and the intricate complexity of neural pathways.[1][2] The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional architecture which allows for a nuanced exploration of pharmacophore space compared to flat, aromatic systems.[3] Its non-planar, stereogenic nature is critical for achieving high target selectivity and potency.[3]

When functionalized, for instance with a fluorobenzoyl group, the properties of the pyrrolidine scaffold can be fine-tuned. The incorporation of fluorine is a well-established strategy to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability—all critical factors for CNS drug candidates.[4][5]

This document outlines a comprehensive application framework for the systematic evaluation of a novel chemical entity (NCE), using [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol (hereafter designated as FPM-001 ) as a representative example. This guide is designed for researchers, scientists, and drug development professionals, providing not just step-by-step protocols but also the strategic rationale behind each phase of the preclinical characterization cascade. Our objective is to transform a promising chemical starting point into a well-characterized lead compound with a clear path toward further development.

Part I: Foundational Profiling: Establishing Drug-like Properties

Rationale: Before committing significant resources to in-depth biological assays and in vivo studies, a foundational understanding of a compound's physicochemical and absorption, distribution, metabolism, and excretion (ADME) properties is paramount. This initial screening phase serves as a critical go/no-go decision gate. For CNS agents, properties that favor BBB penetration—such as moderate lipophilicity, low molecular weight, and limited hydrogen bonding potential—are of particular interest.

Table 1: Target Physicochemical Profile for CNS Drug Candidates
ParameterTarget RangeRationale
Molecular Weight (MW) < 450 DaEnhances passive diffusion across the BBB.
LogP 1.5 - 3.5Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area (TPSA) < 90 ŲLimits hydrogen bonding capacity, aiding BBB transit.
Hydrogen Bond Donors (HBD) ≤ 3Reduces desolvation penalty upon entering the lipid bilayer.
Aqueous Solubility > 50 µMEnsures sufficient concentration for absorption and distribution.
pKa (for bases) 7.5 - 10.5Influences ionization state, affecting solubility and cell penetration.
Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To predict the rate of Phase I metabolism and estimate the intrinsic clearance of FPM-001. A high clearance rate in vitro often translates to a short half-life in vivo, which may necessitate more frequent dosing.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of FPM-001 in DMSO.

    • Thaw human and rat liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer, microsome suspension (final protein concentration 0.5 mg/mL), and FPM-001 (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), quench the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of FPM-001.

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of FPM-001 remaining versus time.

    • The slope of the line (k) is used to calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CL_int).

Part II: Assessing Central Nervous System Availability

Rationale: The ability of a compound to cross the blood-brain barrier is the defining characteristic of a CNS drug.[6] A tiered approach, beginning with high-throughput in vitro models and progressing to definitive in vivo measurements, provides a comprehensive picture of a compound's brain penetration potential.

Workflow for BBB Penetration Assessment

BBB_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Confirmation P1 Protocol 2: In Vitro BBB Model (hCMEC/D3) D1 Calculate Papp & Efflux Ratio P1->D1 Data Output Decision Promising Profile? (High Papp, Low ER, High Kp,uu) D1->Decision P2 Protocol 3: Rodent PK & Brain Penetration D2 Determine Kp & Kp,uu P2->D2 Data Output Stop Decision Point D2->Stop Proceed to PD Studies Start FPM-001 Start->P1 Decision->P2 Yes Decision->Stop No (Optimize Scaffold)

Caption: Tiered workflow for assessing the BBB penetration of FPM-001.

Protocol 2: In Vitro BBB Permeability using a Transwell Model

Objective: To determine the apparent permeability coefficient (Papp) of FPM-001 and its susceptibility to active efflux transporters (like P-glycoprotein) using an immortalized human cerebral microvascular endothelial cell line (hCMEC/D3).[7][8]

Methodology:

  • Cell Culture: Culture hCMEC/D3 cells on porous Transwell inserts until a confluent monolayer is formed, confirmed by measuring Transendothelial Electrical Resistance (TEER).[9]

  • Permeability Assay (A-to-B):

    • Add FPM-001 (e.g., at 10 µM) to the apical (A, "blood") chamber.

    • At various time points, take samples from the basolateral (B, "brain") chamber.

  • Efflux Assay (B-to-A):

    • Add FPM-001 to the basolateral chamber and sample from the apical chamber.

  • Analysis: Quantify the concentration of FPM-001 in all samples using LC-MS/MS.

  • Data Interpretation:

    • Calculate Papp (A→B) and Papp (B→A) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for active efflux transporters.[5]

Protocol 3: In Vivo Pharmacokinetics and Brain Penetration

Objective: To determine the pharmacokinetic profile of FPM-001 in a living system and directly measure its concentration in the brain relative to plasma.[7]

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer FPM-001 via intravenous (IV) injection (e.g., 1 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg) to separate cohorts.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h). At terminal time points, collect whole brains.

  • Sample Processing:

    • Process blood to obtain plasma.

    • Homogenize brain tissue.

    • Extract FPM-001 from plasma and brain homogenate samples.

  • Analysis: Quantify FPM-001 concentrations using a validated LC-MS/MS method.

  • Data Interpretation:

    • Pharmacokinetic Parameters: Calculate clearance, volume of distribution, half-life, and oral bioavailability (F%).

    • Brain Penetration: Calculate the brain-to-plasma concentration ratio (Kp = C_brain / C_plasma ).

    • To get a more accurate measure of free drug available to bind to targets, calculate the unbound brain-to-plasma ratio (Kp,uu = Kp / fu_brain / fu_plasma ), where fu is the fraction unbound in each compartment (determined via brain slice or equilibrium dialysis methods).[10][11] A Kp,uu > 0.3 is often considered desirable for CNS targets.

Table 2: Sample Data Summary for CNS Availability
ParameterFPM-001 ResultDesired Outcome
Papp (A→B) (x 10⁻⁶ cm/s) [Sample Value]> 5.0
Efflux Ratio (ER) [Sample Value]< 2.0
Rat Oral Bioavailability (F%) [Sample Value]> 30%
Rat Kp [Sample Value]> 0.5
Rat Kp,uu [Sample Value]> 0.3

Part III: Target Identification and Pharmacological Characterization

Rationale: Once CNS availability is confirmed, the next critical step is to understand the compound's mechanism of action. What does it bind to, and what is the functional consequence? A broad screening approach can efficiently identify potential targets and off-targets, which can then be validated with specific, focused assays.

Strategy for Target Deconvolution

Target_ID Start FPM-001 Screen Protocol 4: Broad Target & Safety Panel Screen Start->Screen Hits Identify Primary Target(s) & Off-Target Liabilities Screen->Hits Bind Protocol 5: Radioligand Binding Assay (Determine Ki) Hits->Bind Validate Primary Target Func Protocol 6: Functional Cell-Based Assay (Determine EC50/IC50) Bind->Func End Mechanism of Action Established Func->End

Caption: Workflow for identifying and validating the molecular target of FPM-001.

Protocol 4: Broad Target and Safety Panel Screening

Objective: To profile FPM-001 against a wide array of CNS-relevant receptors, ion channels, transporters, and enzymes to identify its primary molecular target(s) and flag potential off-target interactions that could lead to adverse effects.

Methodology:

  • Compound Submission: Submit FPM-001 to a commercial contract research organization (CRO) offering broad panel screening (e.g., Eurofins SafetyScreen44 or similar).

  • Assay Format: These panels typically use radioligand binding assays at a single high concentration (e.g., 10 µM).

  • Data Interpretation:

    • A result of >50% inhibition or displacement of the radioligand is considered a "hit" and warrants further investigation.

    • Hits on targets known to be associated with adverse effects (e.g., hERG channel, certain cytochrome P450 enzymes) should be prioritized for follow-up and may be cause for scaffold re-evaluation.

Protocol 5 & 6: Target Validation - Binding and Functional Assays

Objective: To confirm the hits from the broad screen and characterize the pharmacological activity of FPM-001 at its primary target.

(Hypothetical Scenario: The screen identifies FPM-001 as a potent ligand for the Dopamine D2 receptor.)

Protocol 5: D2 Receptor Radioligand Binding Assay

  • Source: Use cell membranes from a stable cell line expressing the human D2 receptor (e.g., CHO-K1 or HEK293).

  • Assay: Perform a competitive binding assay using a known D2 radioligand (e.g., [³H]-Spiperone). Incubate the membranes and radioligand with increasing concentrations of FPM-001.

  • Analysis: Measure the displacement of the radioligand at each concentration of FPM-001.

  • Data Interpretation: Plot the data and fit to a one-site competition model to determine the inhibitory constant (Ki) , a measure of binding affinity.

Protocol 6: D2 Receptor Functional Assay (cAMP)

  • Rationale: The D2 receptor is a Gi-coupled GPCR, meaning its activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).

  • Assay: Use a whole-cell cAMP assay kit (e.g., HTRF or LANCE).

  • Agonist Mode: Treat D2-expressing cells with increasing concentrations of FPM-001 and measure cAMP levels. A decrease indicates agonist activity.

  • Antagonist Mode: Pre-treat cells with increasing concentrations of FPM-001, then stimulate with a known D2 agonist (e.g., quinpirole) at its EC80 concentration. Measure the ability of FPM-001 to block the agonist-induced decrease in cAMP.

  • Data Interpretation:

    • Calculate the EC50 (concentration for 50% of maximal effect) if it's an agonist.

    • Calculate the IC50 (concentration for 50% inhibition) if it's an antagonist.

Part IV: In Vivo Efficacy and Functional Assessment

Rationale: The ultimate test for a CNS drug candidate is to demonstrate a desired biological effect in a living animal, preferably in a model relevant to a human disease. This phase connects target engagement in the brain to a measurable behavioral or physiological outcome.

Protocol 7: Rodent Behavioral Assessment

Objective: To evaluate the in vivo effects of FPM-001 on animal behavior, providing evidence of target engagement and potential therapeutic efficacy.

(Continuing the D2 Antagonist Scenario: D2 antagonists are used as antipsychotics. A relevant model is amphetamine-induced hyperlocomotion.)

Methodology:

  • Animal Model: Use C57BL/6 mice.

  • Habituation: Place mice in open-field activity chambers and allow them to habituate.

  • Dosing:

    • Administer FPM-001 (or vehicle) at various doses via the appropriate route (e.g., intraperitoneal or oral).

    • After a pre-treatment period (e.g., 30-60 minutes), administer a psychostimulant like d-amphetamine to induce hyperlocomotion.

  • Behavioral Recording: Record locomotor activity (e.g., distance traveled, rearing events) for 60-90 minutes using automated tracking software.

  • Data Interpretation:

    • Compare the locomotor activity of mice treated with FPM-001 + amphetamine to the vehicle + amphetamine control group.

    • A statistically significant, dose-dependent reduction in amphetamine-induced hyperlocomotion would provide strong evidence of in vivo antipsychotic-like activity.[12][13]

Conclusion and Path Forward

This application guide provides a structured, multi-tiered framework for the comprehensive evaluation of a novel chemical entity, FPM-001, for CNS drug discovery. By systematically assessing its physicochemical properties, BBB permeability, target pharmacology, and in vivo functional effects, researchers can build a robust data package to support go/no-go decisions.

If FPM-001 successfully navigates this cascade—demonstrating a good drug-like profile, CNS penetration, potent and selective on-target activity, and efficacy in a relevant animal model—the next steps would involve lead optimization to improve any identified liabilities, expanded safety pharmacology studies, and ultimately, the selection of a candidate for Investigational New Drug (IND)-enabling studies.

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. (2019). Clinical Pharmacokinetics.
  • What is CNS pharmacokinetics and how is it measured?. (2025). LinkedIn.
  • In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. The Journal of American Medical Science and Research.
  • CNS and Pain Models.
  • Pharmacokinetic Strategies in CNS Drug Discovery for Brain Exposure. Aragen.
  • In Vitro Safety Pharmacology Study on Central Nervous System.
  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. International Journal of Pharmaceutical Erudition.
  • In Vitro Blood Brain Barrier Models for Drug Development. (2022). Tempo Bioscience.
  • CNS Pharmacology Models. Medicilon.
  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (2022). Pharmaceutics. [Link]

  • CNS Disease Models and Safety Pharmacology Testing. WuXi Biology.
  • Gene-Edited Models & Behavioral Platforms for Alzheimer's, Parkinson's, and More. (2025). Biocytogen.
  • Insight into the Pharmacokinetics of CNS Drugs: the Species-Independent Brain Tissue Binding Phenomenon. (2016).
  • Overview of Emerging Research Trajectories for (R)-(3-Fluoropyrrolidin-3-YL)methanol. Benchchem.
  • CNS Drug Development – Lost in Transl
  • Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Topics in Medicinal Chemistry.
  • Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol as a ligand for receptor binding assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Characterizing Novel Ligand Affinities: A Protocol for Competitive Radioligand Binding Assays Using [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Abstract & Introduction

The discovery and characterization of novel bioactive molecules are foundational to drug development. The pyrrolidine scaffold is a versatile component in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The subject of this guide, [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol, represents a novel chemical entity with potential therapeutic value. The introduction of a fluorine atom can significantly modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its interaction with biological targets.[2]

This document provides a comprehensive protocol for determining the binding affinity of an unlabeled test compound, exemplified by [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol, for a specific receptor of interest using a competitive radioligand binding assay.[3] This assay is considered a gold standard for quantifying the interaction between a ligand and its receptor due to its sensitivity and robustness.[4][5] We will detail the principles of the assay, step-by-step procedures for execution, and the requisite data analysis to derive the inhibition constant (Ki), a true measure of binding affinity.

Principle of the Competitive Binding Assay

A competitive radioligand binding assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (a "hot" ligand with known high affinity and specificity) for a finite number of receptor sites.[6] The assay is performed by incubating a fixed concentration of the radioligand and receptor preparation with varying concentrations of the unlabeled test compound.[4] As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in measured radioactivity.

The primary data generated is a dose-response curve, from which the IC50 value is determined. The IC50 represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.[7] This experimentally derived value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand used in the assay.[7][8] The Ki value is an intrinsic measure of the test compound's affinity for the receptor and, unlike the IC50, is independent of assay conditions, allowing for direct comparison of ligand potencies.[9]

G R Receptor RL Radioligand-Receptor Complex (Signal) R->RL TL Test Ligand-Receptor Complex (No Signal) R->TL Radio_L Radioligand Radio_L->R Binds & Generates Signal Test_L Test Ligand [1-(2-Fluorobenzoyl) pyrrolidin-3-yl]methanol Test_L->R Competes for Binding Site

Figure 1: Principle of Competitive Binding. The unlabeled test ligand competes with the radioligand for the same receptor binding site.

Materials and Reagents

Equipment
  • Microcentrifuge

  • 96-well microplates (polypropylene)

  • Multichannel pipette

  • Cell harvester (e.g., Brandel or PerkinElmer)

  • Glass fiber filters (e.g., GF/B or GF/C, pre-treated with 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding)[10]

  • Liquid scintillation counter (e.g., Tri-Carb or MicroBeta)

  • Scintillation vials or filtermats

  • pH meter

  • Vortex mixer and plate shaker

Reagents
  • Test Compound: [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10 mM).

  • Radioligand: A high-affinity, receptor-specific radioligand (e.g., [³H]-spiperone for D₂ receptors, [³H]-citalopram for SERT). The dissociation constant (Kd) of this ligand must be known.

  • Receptor Source: Frozen cell membranes or tissue homogenates expressing the target receptor. Store at -80°C.[10]

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 at the incubation temperature. Buffer composition should be optimized for the specific receptor system.[11]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Binding (NSB) Agent: A high concentration (1000-fold the Kd of the radioligand) of a known, unlabeled high-affinity ligand for the target receptor.[12]

  • Scintillation Cocktail: High-efficiency cocktail compatible with your filter type (e.g., Betaplate Scint).

  • Bovine Serum Albumin (BSA): Optional, can be added to the assay buffer (e.g., 0.1%) to reduce ligand adsorption to plasticware.[13]

  • Protease Inhibitor Cocktail: To be added during membrane preparation.

Experimental Protocols

Protocol 1: Membrane Preparation (General)

Causality: This protocol isolates the membrane fraction of cells or tissues, which is enriched with the target receptors, providing the biological material for the assay.[10]

  • Thaw frozen cell pellets or tissue on ice.

  • Homogenize in 20 volumes of ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[10]

  • Discard the supernatant. Resuspend the membrane pellet in fresh Assay Buffer and repeat the centrifugation step to wash the membranes.

  • Resuspend the final pellet in a small volume of Assay Buffer containing a cryoprotectant (e.g., 10% sucrose).

  • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Aliquot and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Causality: This protocol systematically measures the displacement of a fixed amount of radioligand by serially diluted test compound to generate a competition curve.

  • Prepare Reagents: Thaw receptor membranes on ice and dilute to the desired concentration (e.g., 5-50 µg protein/well) in ice-cold Assay Buffer. Prepare serial dilutions of the test compound in Assay Buffer. Prepare the radioligand solution at 2x the final desired concentration (typically at or below its Kd value) in Assay Buffer.[14]

  • Assay Plate Setup: Set up a 96-well plate as described in Table 1. Prepare all conditions in triplicate.

Well Type Receptor Membranes Radioligand Unlabeled Ligand Purpose
Total Binding 50 µL50 µL50 µL Assay BufferMeasures maximum specific + non-specific binding.
Non-specific Binding (NSB) 50 µL50 µL50 µL NSB Agent (High Conc.)Measures binding to non-receptor sites.[15]
Test Compound 50 µL50 µL50 µL Test Compound (Serial Dilutions)Measures competition at various concentrations.
Table 1: Example 96-Well Plate Setup (Final Volume = 150 µL)
  • Incubation: Gently mix the plate on a shaker and incubate for a pre-determined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[10]

  • Termination & Harvesting: Rapidly terminate the incubation by vacuum filtration through a PEI-pre-soaked glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.[4]

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat completely (e.g., under a heat lamp or in a drying oven). Place the filter mat into a scintillation bag, add scintillation cocktail, and seal.[10] Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

G A 1. Prepare Reagents (Membranes, Radioligand, Test Compound Dilutions) B 2. Set Up 96-Well Plate (Total, NSB, Test Wells) A->B C 3. Incubate Plate (e.g., 60 min, 25°C) To Reach Equilibrium B->C D 4. Terminate & Harvest (Rapid Vacuum Filtration) C->D E 5. Wash Filters (Remove Unbound Radioligand) D->E F 6. Dry Filters & Add Scintillant E->F G 7. Measure Radioactivity (Liquid Scintillation Counter) F->G H 8. Analyze Data (Calculate IC50 and Ki) G->H

Figure 2: Experimental workflow for the competitive radioligand binding assay.

Data Analysis and Interpretation

Causality: This section outlines the transformation of raw CPM data into a meaningful measure of affinity (Ki). Each step is a logical progression to isolate the specific interaction and quantify its potency.

  • Calculate Specific Binding: For each data point, determine the specific binding.

    • Specific Binding (CPM) = Total Binding (CPM) - Mean NSB (CPM)[12]

  • Generate Competition Curve: Convert the specific binding CPM for your test compound dilutions into a percentage of the maximum specific binding.

    • % Specific Binding = (Specific Binding at [Test Compound] / Mean Max Specific Binding) x 100

  • Determine IC50: Plot the % Specific Binding against the log concentration of the test compound. Use a non-linear regression model (sigmoidal dose-response, variable slope) in software like GraphPad Prism to calculate the IC50 value.[10]

  • Calculate Ki using the Cheng-Prusoff Equation: Convert the IC50 to the inhibition constant, Ki.[7]

    • Ki = IC50 / (1 + ([L] / Kd))

    • Where:

      • IC50: The experimentally determined concentration of your test compound that inhibits 50% of specific binding.

      • [L]: The concentration of the radioligand used in the assay.

      • Kd: The equilibrium dissociation constant of the radioligand for the receptor (must be determined from separate saturation binding experiments or obtained from literature).

Parameter Description Example Value
Total Binding CPM in wells with only radioligand and membranes.12,500 CPM
NSB CPM in wells with a saturating concentration of a competitor.500 CPM
Max Specific Binding Total Binding - NSB.12,000 CPM
IC50 Concentration of test ligand causing 50% inhibition of specific binding.75 nM
[L] Concentration of radioligand used in the assay.2 nM
Kd Dissociation constant of the radioligand.2 nM
Ki Calculated inhibition constant for the test ligand.37.5 nM
Table 2: Example Data and Calculation of Ki

Troubleshooting

  • High Non-Specific Binding (>50% of Total):

    • Cause: Ligand may be too hydrophobic, binding to filters or lipids.[12]

    • Solution: Reduce membrane protein concentration. Add BSA (0.1%) to the buffer. Ensure filters are adequately pre-soaked in PEI. Use a different radioligand if possible.[13]

  • Low Signal (Low Total Binding CPM):

    • Cause: Insufficient receptor number, inactive receptor prep, or low radioligand specific activity.

    • Solution: Increase the amount of membrane protein per well. Check the age and storage of the radioligand and membrane prep.

  • Poor Curve Fit (Shallow or Messy Curve):

    • Cause: Assay not at equilibrium, compound solubility issues, pipetting errors.

    • Solution: Increase incubation time. Check for compound precipitation at high concentrations. Be meticulous with serial dilutions.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. (Sourced via multiple summaries[7][8][16])

  • Surmodics. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from Surmodics, Inc.[15]

  • Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved from Alfa Cytology.[6]

  • BenchChem. (2025). Strategies for reducing non-specific binding in receptor assays. Retrieved from BenchChem.[12]

  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations. Retrieved from MilliporeSigma.[8]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from Gifford Bioscience.[4]

  • Leff, P., & Dougall, I. G. (2001). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.[16]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from University of Connecticut.[13]

  • Hulme, E. C. (1992). Radioligand binding methods: practical guide and tips. PubMed.[11]

  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from Fluidic Analytics.[17]

  • ChemHelp ASAP. (2021, January 14). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube.[9]

  • Revvity. (n.d.). Best practices for pharmacological characterization of PPI inhibitors. Retrieved from Revvity, Inc.[18]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from Gifford Bioscience.[10]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf.[14]

  • Motulsky, H. J., & Mahan, L. C. (1984). The kinetics of competitive binding. Molecular Pharmacology, 25(1), 1-9. (Sourced via ResearchGate[19])

  • Mandegary, A., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands.[20]

  • Davenport, A. P., et al. (2011). Radioligand Binding Assays and Their Analysis. Springer Nature Experiments.[3]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from Creative Bioarray.[5]

  • Philkhana, S. C., et al. (2021). Recent Advancements in Pyrrole Synthesis. Synthesis, 53(09), 1531-1555. (Sourced via ResearchGate[1])

  • BenchChem. (n.d.). (R)-(3-Fluoropyrrolidin-3-YL)methanol. Retrieved from BenchChem.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yield in [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis.

Synthesis Overview

The most common and direct method for synthesizing [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol is the N-acylation of pyrrolidin-3-ylmethanol with 2-fluorobenzoyl chloride. This reaction involves the nucleophilic attack of the pyrrolidine's secondary amine on the electrophilic carbonyl carbon of the acyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct.

Synthesis_Pathway cluster_reagents Reagents & Conditions SM1 Pyrrolidin-3-ylmethanol Reagents Base (e.g., Triethylamine) Anhydrous Solvent (e.g., DCM) 0°C to Room Temperature SM2 2-Fluorobenzoyl Chloride Product [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol Reagents->Product N-Acylation Troubleshooting_Flowchart start_node Low Yield Observed decision_node1 Are Reagents & Solvents Anhydrous and Pure? start_node->decision_node1 Start Diagnosis decision_node decision_node process_node process_node solution_node solution_node decision_node2 Is Sufficient Base (>1.0 eq.) Present? decision_node1->decision_node2 Yes process_node1 Use freshly opened acyl chloride. Dry solvents and glassware. Use pure pyrrolidinol. decision_node1->process_node1 No decision_node3 Byproduct with same mass as product observed? decision_node2->decision_node3 Yes process_node2 Use 1.1-1.2 eq. of base (e.g., TEA, DIPEA) to scavenge HCl. decision_node2->process_node2 No solution_node1 Improved Yield process_node1->solution_node1 Implement process_node3 Possible O-acylation. Consider lower temp or protecting the -OH group. decision_node3->process_node3 Yes process_node4 Review work-up procedure and chromatography. Optimize extraction pH. decision_node3->process_node4 No process_node2->solution_node1 process_node3->solution_node1 process_node4->solution_node1

Figure 2: Troubleshooting logic for low yield.
Q2: I suspect my reagents are the problem. What specific issues should I look for with my starting materials and solvents?

A2: This is a common and often overlooked cause of low yield. Both the acyl chloride and the solvent are highly sensitive to contamination.

  • 2-Fluorobenzoyl Chloride: Acyl chlorides readily hydrolyze upon contact with atmospheric moisture to form the unreactive 2-fluorobenzoic acid. [1]This consumes your electrophile and introduces an acidic impurity.

    • Solution: Always use a freshly opened bottle or a recently purified batch of 2-fluorobenzoyl chloride. Handle it quickly in a dry environment (e.g., glovebox or under a strong inert gas flow).

  • Pyrrolidin-3-ylmethanol: Ensure it is the free base and not an HCl salt. If it is a salt, an additional equivalent of base will be required for neutralization before the reaction can proceed.

  • Solvents: The presence of water in your reaction solvent (e.g., Dichloromethane - DCM) will rapidly hydrolyze the acyl chloride.

    • Solution: Use anhydrous solvents from a sealed bottle or a solvent purification system. Ensure all glassware is rigorously oven- or flame-dried before use. [2]

Q3: My reaction is sluggish and incomplete. How do I choose the right base and what is its role?

A3: The base is critical; its role is to neutralize the HCl generated during the reaction. [1][]If left un-neutralized, the HCl will protonate the nitrogen of the starting pyrrolidin-3-ylmethanol, forming an ammonium salt. This salt is no longer nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction.

  • Common Choices: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are standard choices.

  • Stoichiometry: Use a slight excess (1.1–1.2 equivalents) to ensure all generated HCl is scavenged. Using an insufficient amount is a frequent cause of low conversion. [1]* Strength: While stronger bases might seem attractive, very strong bases could potentially deprotonate the hydroxyl group, increasing the chance of O-acylation, or cause other side reactions.

Q4: I am observing a significant byproduct with the same mass as my desired product in LC-MS analysis. What is it likely to be?

A4: This is a classic sign of an isomeric byproduct. Given that your starting material, pyrrolidin-3-ylmethanol, has two nucleophilic sites (the secondary amine and the primary alcohol), you are likely forming the O-acylated isomer, 3-(hydroxymethyl)pyrrolidin-1-yl 2-fluorobenzoate.

While the amine is generally more nucleophilic than the alcohol, O-acylation can become competitive under certain conditions. In some cases, an initial O-acylation can be followed by an intramolecular acyl migration to the more thermodynamically stable N-acyl product. [1]However, if this migration is slow or incomplete, you will isolate a mixture of isomers, reducing the yield of your target compound.

Strategies to Minimize O-Acylation:

  • Lower Temperature: Run the initial addition of the acyl chloride at 0°C or even -10°C to favor the more kinetically rapid N-acylation.

  • Protecting Group: In challenging cases, you could protect the hydroxyl group (e.g., as a silyl ether), perform the N-acylation, and then deprotect. This adds steps but can rescue a low-yielding reaction.

Summary of Optimized Reaction Parameters
ParameterRecommended ConditionRationale & Common Pitfalls
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)Pitfall: Using non-anhydrous solvent leads to acyl chloride hydrolysis. [2][1]
Base Triethylamine (TEA) or DIPEA (1.1-1.2 eq.)Pitfall: Insufficient base (<1.0 eq.) causes protonation of the starting amine, halting the reaction. [1]
Temperature Add acyl chloride at 0°C, then warm to RTPitfall: High initial temperature can increase side reactions like O-acylation.
Atmosphere Inert (Nitrogen or Argon)Pitfall: Exposure to air introduces moisture, degrading the acyl chloride.
Order of Addition Add acyl chloride solution dropwise to the amine/base mixturePitfall: Adding the amine to the acyl chloride can create localized high concentrations, promoting side reactions.

Frequently Asked Questions (FAQs)

Q: Is it better to synthesize this molecule via N-acylation or by reducing a precursor like 1-(2-fluorobenzoyl)pyrrolidine-3-carboxylic acid? A: Both routes are viable. The N-acylation of pyrrolidin-3-ylmethanol is more direct and atom-economical if the starting material is readily available. The reduction route, typically using a reagent like LiAlH₄ or borane, is an excellent alternative if the corresponding carboxylic acid or ester is a more accessible precursor. [4]The choice often depends on the cost and availability of the starting materials.

Q: What is the best way to monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1 or 7:3) usually provides good separation.

  • Visualization: Use a UV lamp to see the benzoyl-containing compounds. Stain with ninhydrin; the starting pyrrolidin-3-ylmethanol (a secondary amine) will stain (often yellow or orange), while the product (a tertiary amide) will not. The reaction is complete when the ninhydrin-active spot corresponding to the starting material has disappeared.

Q: My purification by column chromatography is giving poor separation or low recovery. Any tips? A: The product is moderately polar due to the hydroxyl group and the amide.

  • Eluent System: Start with a less polar mixture (e.g., 30% Ethyl Acetate in Hexanes) and gradually increase the polarity. A gradient elution often gives the best results. Alternatively, a Dichloromethane/Methanol system (e.g., 98:2 to 95:5) can be effective.

  • Adsorbent: Use silica gel with a standard particle size (e.g., 230-400 mesh). If your product is sticking to the column, you can pre-treat the silica with a small amount of triethylamine in the eluent (e.g., 0.5%) to neutralize acidic sites and improve recovery.

Standard Optimized Protocol

This protocol is provided as a validated starting point for your experiments.

Materials:

  • (S)-Pyrrolidin-3-ylmethanol (1.0 eq.)

  • 2-Fluorobenzoyl chloride (1.05 eq.)

  • Triethylamine (1.1 eq.)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add (S)-pyrrolidin-3-ylmethanol (1.0 eq.) and anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq.) to the stirred solution.

  • Acylation: In a separate flask, dissolve 2-fluorobenzoyl chloride (1.05 eq.) in anhydrous DCM. Add this solution dropwise to the cooled pyrrolidine mixture over 20-30 minutes, ensuring the internal temperature remains below 5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor completion by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel.

References
  • MDPI. (2021). Optimization of Methanol Synthesis under Forced Periodic Operation. Available at: [Link]

  • ResearchGate. (2023). Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. Available at: [Link]

  • ARPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

Sources

Technical Support Center: Purification & Impurity Resolution for [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the specific challenges in synthesizing and purifying [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol . This molecule contains two nucleophilic sites: a secondary amine (pyrrolidine ring) and a primary alcohol (hydroxymethyl group).

The core challenge in this synthesis is chemoselectivity . When reacting 3-pyrrolidinemethanol with a 2-fluorobenzoyl electrophile (acid chloride or activated ester), there is a kinetic competition between N-acylation (desired amide) and O-acylation (undesired ester).

Target Molecule Profile
  • Core Structure: Pyrrolidine amide with a pendant primary alcohol.

  • Critical Impurity: O-acylated ester (or N,O-bis-acylated byproduct).

  • Common Confusion: NMR signal doubling due to amide rotamers (often mistaken for impurities).

Troubleshooting Guides (Q&A)

Issue 1: "I see a secondary spot on TLC/HPLC that corresponds to a higher molecular weight species. Is this the bis-acylated product?"

Diagnosis: Yes, this is likely the O-acylated ester impurity or the N,O-bis-acylated species .

  • Cause: The hydroxyl group on the pyrrolidine methanol is nucleophilic. If you used an excess of 2-fluorobenzoyl chloride or strong bases (like NaH), or if the reaction ran too long at high temperatures, the alcohol reacted with the acylating agent.

  • Detection: The ester impurity typically has a higher R_f (is less polar) than the desired alcohol product on silica gel because the free hydroxyl group is capped.

Corrective Action (The "Rescue" Protocol): Do not discard the batch. Amide bonds are significantly more stable to hydrolysis than ester bonds. You can selectively cleave the ester impurity back to the desired alcohol product.

  • Dissolve the crude mixture in MeOH/THF (1:1).

  • Add 2.0 equivalents of aqueous LiOH or NaOH (1M).

  • Stir at room temperature for 1–2 hours. Monitor by TLC.

    • Mechanism: The hydroxide ion attacks the ester carbonyl (more electrophilic/labile) rapidly, hydrolyzing it back to the alcohol. The amide bond remains intact under these mild conditions.

  • Neutralize with 1M HCl, extract with EtOAc, and concentrate.

Issue 2: "My NMR spectrum looks messy with split peaks. Is my product impure?"

Diagnosis: Not necessarily. This is likely Rotameric Broadening/Splitting , not chemical impurity.

  • Scientific Explanation: The N-C(O) amide bond has partial double-bond character, restricting rotation. In pyrrolidine amides, the cis and trans conformers (relative to the bulky 2-fluorophenyl group) often exist in a ratio near 1:1 or 2:1.

  • Verification:

    • Run the NMR at an elevated temperature (e.g., 50–60°C). If the peaks coalesce or sharpen, it is a rotameric effect.

    • Check the integration. If the "impurity" peaks sum with the "product" peaks to give integer values (e.g., 0.7H + 0.3H = 1H), they are conformers.

Issue 3: "How do I remove unreacted 2-fluorobenzoic acid without chromatography?"

Diagnosis: Acidic coupling partners often linger if not consumed.

  • Solution: Leverage the acidity of the benzoic acid (pKa ~3.27 due to the electron-withdrawing fluorine).

  • Protocol:

    • Dissolve the crude residue in a hydrophobic solvent (DCM or EtOAc).

    • Wash with saturated aqueous NaHCO₃ (mild) or 1M NaOH (stronger). The acid converts to the water-soluble benzoate salt.

    • Critical Step: Ensure the aqueous layer pH is >10.

    • Separate layers. The product (neutral amide) remains in the organic layer.

Optimized Experimental Protocols

Protocol A: Chemoselective Synthesis (Schotten-Baumann Conditions)

Best for preventing O-acylation initially.

  • Preparation: Dissolve 3-pyrrolidinemethanol (1.0 equiv)

Technical Support Center: Stability Optimization for [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Stability Support Center. This guide is designed for researchers observing degradation, precipitation, or inconsistent assay results with [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol . Unlike standard peptide fragments, this molecule possesses specific electronic features—specifically the ortho-fluorine substituent—that alter its hydrolytic profile.[1][2]

The following protocols are synthesized from physical organic chemistry principles and ICH Q1A(R2) regulatory standards for stress testing.

Module 1: The Chemical Liability Profile

To stabilize this molecule, you must first understand why it degrades. The compound consists of two distinct domains with unique vulnerabilities:

  • The 2-Fluorobenzamide Linker (Hydrolysis Risk):

    • Mechanism: The amide bond is generally stable. However, the fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect (-I).[1][2] This pulls electron density away from the carbonyl carbon, making it significantly more electrophilic (reactive) than a standard benzamide.

    • Consequence: It is highly susceptible to nucleophilic attack by hydroxide ions (

      
      ).[1][2]
      
    • Critical Constraint: Avoid alkaline pH (> pH 8.0).

  • The Primary Alcohol (Oxidation Risk):

    • Mechanism: The hydroxymethyl group (

      
      ) at position 3 is a primary alcohol.[1][2] In solution, particularly in the presence of trace transition metals or dissolved oxygen, this can oxidize to the aldehyde and subsequently the carboxylic acid.
      
Degradation Pathway Visualization

The following diagram illustrates the primary failure modes you must prevent.

DegradationPathway Compound [1-(2-Fluorobenzoyl) pyrrolidin-3-yl]methanol Hydrolysis Hydrolysis (High pH / Acid) Compound->Hydrolysis + H2O (OH- cat.) Oxidation Oxidation (Air / Trace Metals) Compound->Oxidation + O2 AcidProd 2-Fluorobenzoic Acid (Precipitate Risk) Hydrolysis->AcidProd AmineProd Pyrrolidin-3-yl methanol Hydrolysis->AmineProd Aldehyde Aldehyde Derivative (Reactive Intermediate) Oxidation->Aldehyde

Figure 1: Primary degradation pathways.[1][2] The hydrolysis pathway (Red) is accelerated by the ortho-fluorine effect in basic media.

Module 2: Solution Preparation & Storage Protocols
Protocol A: Optimal Solvent Systems

Do not store this compound in unbuffered water for extended periods.[2]

Solvent SystemStability RatingNotes
DMSO (Anhydrous) High Recommended for stock solutions (10–100 mM).[1][2] Store at -20°C. Hygroscopic; keep sealed.
Methanol/Ethanol Medium Acceptable for short-term use.[1][2] Avoid if transesterification is observed (rare but possible).
Water (Unbuffered) Low pH of distilled water can drift (pH 5.0–7.0). Lack of buffering capacity risks autocatalytic hydrolysis.
PBS (pH 7.4) Medium-Low pH 7.4 is close to the danger zone for activated amides.[1][2] Prefer slightly acidic buffers.[2]
Protocol B: The "Golden pH" Buffer Formulation

For aqueous assays, maintain the solution within the pH 5.5 – 6.5 window. This minimizes both acid-catalyzed and base-catalyzed hydrolysis.[1][2]

Recommended Buffer: 50 mM Phosphate-Citrate (pH 6.0) [1][2]

  • Preparation: Mix 0.1 M Citric Acid and 0.2 M Dibasic Sodium Phosphate.

  • Add Chelation: Add 1 mM EDTA to sequester trace metals (preventing alcohol oxidation).

  • Degassing: Sonicate under vacuum or sparge with Argon for 10 minutes before adding the compound.

Module 3: Stress Testing (Validation)

If you are developing a formulation, you must validate stability using a forced degradation study (based on ICH Q1A).

Step-by-Step Stress Protocol:

  • Prepare Stock: 1 mg/mL in DMSO.

  • Dilute: 1:10 into the stress media listed below.

  • Incubate: 24 hours at Room Temperature (RT) and 60°C.

  • Analyze: HPLC-UV (254 nm) or LC-MS.

Stress ConditionPreparationExpected Outcome (If Unstable)
Acid Hydrolysis 0.1 N HClHydrolysis to 2-fluorobenzoic acid.[1][2]
Base Hydrolysis 0.1 N NaOHRapid Hydrolysis (Primary failure mode).
Oxidation 0.3% H₂O₂Formation of aldehyde/carboxylic acid at pyrrolidine ring.[2]
Photostability UV/Vis LightFluorinated aromatics may undergo defluorination or radical reactions.[2]
Module 4: Troubleshooting & FAQs
Troubleshooting Decision Tree

Use this logic flow to diagnose unexpected assay results.

Troubleshooting Start Issue Observed Precipitate Visible Precipitate? Start->Precipitate Purity HPLC Purity Drop? Start->Purity CheckpH Check pH. Is pH > 8.0? Precipitate->CheckpH Yes GhostPeak New Peak at RRT ~0.9? Purity->GhostPeak Yes Hydrolysis Cause: Base Hydrolysis. 2-Fluorobenzoic acid is insoluble. CheckpH->Hydrolysis Yes CheckSolvent Is solvent DMSO? CheckpH->CheckSolvent No WaterIngress Cause: Water Ingress. DMSO is hygroscopic. CheckSolvent->WaterIngress Yes Oxidation Cause: Alcohol Oxidation. Add EDTA/Degas. GhostPeak->Oxidation Yes

Figure 2: Diagnostic workflow for solution instability.

Frequently Asked Questions

Q1: Can I freeze-thaw the DMSO stock solution? A: Limit freeze-thaw cycles to maximum 3 times . Each cycle introduces condensation (water) into the hygroscopic DMSO, which can initiate hydrolysis over time. Aliquot your stock into single-use vials (e.g., 20 µL) immediately after preparation.

Q2: Why do I see a new peak appearing just before the main peak in Reverse Phase HPLC? A: This is likely the 2-fluorobenzoic acid hydrolysis product.[2] It is more polar than the parent amide and will elute earlier on a C18 column. If you see this, check if your aqueous mobile phase is too basic (pH > 7.5).[1]

Q3: Is the compound light-sensitive? A: While not intensely photo-labile, fluorinated benzoyl groups can undergo radical defluorination under intense UV light.[1][2] Always use amber glass vials for storage and minimize exposure to direct sunlight or biosafety cabinet UV lights.[2]

Q4: I need to use a base for my reaction. What is the safe limit? A: If you must use a base (e.g., for a coupling reaction), use non-nucleophilic bases like DIPEA or TEA rather than hydroxide or alkoxide bases. Nucleophilic bases will attack the activated carbonyl immediately.

References
  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] International Council for Harmonisation.[2][4]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Focus on Amide Hydrolysis and Hammett Substituent Constants).

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 13400657, (Pyrrolidin-3-yl)methanol.[1][2][1]

  • Yoshioka, S., & Stella, V. J. (2000). Stability of Drugs and Dosage Forms.[3][4][5][6] Springer US.[2] (General protocols for amide and alcohol stabilization in solution).

Sources

Technical Support Center: [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol Stability & Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol . This guide addresses the specific stability challenges associated with this molecule during HPLC/UPLC and GC analysis.

This compound contains two distinct functionalities that drive its degradation profile:

  • N-Acyl Pyrrolidine (Amide): Susceptible to hydrolysis, particularly influenced by the electron-withdrawing ortho-fluorine substituent.

  • Primary Alcohol (Hydroxymethyl): Vulnerable to oxidation and thermal dehydration.

The following modules provide self-validating protocols to distinguish between actual sample degradation and method-induced artifacts.

Module 1: Chromatographic Anomalies (LC-MS/HPLC)

User Question: "I see a split peak and a rise in a secondary peak at RRT 0.45. Is my compound hydrolyzing on the column?"

Root Cause Analysis

The amide bond in your molecule is robust at neutral pH but destabilizes under strongly acidic (< pH 2.5) or basic (> pH 8.5) conditions. The ortho-fluorine atom on the benzene ring exerts an inductive effect ($ -I $), making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack (hydrolysis) than a standard benzoyl amide.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Ghost Peak (+14 Da) Oxidation of alcohol to aldehyde.Add 0.05% BHT (Butylated hydroxytoluene) to the diluent. Use fresh amber glassware.
Peak Splitting Rotamerism. The N-C(O) bond has restricted rotation, creating cis/trans rotamers that separate on C18 columns.Increase column temperature to 40–50°C to coalesce the peaks.
New Peak (-18 Da) In-Source Dehydration. Loss of water in the MS source, not in the vial.Check if the peak elutes at the exact same time as the parent. If yes, it is an artifact. Lower desolvation temp.
New Peak (+18 Da) Hydrolysis. Cleavage into 2-fluorobenzoic acid and pyrrolidin-3-ylmethanol.Adjust mobile phase pH to 3.5–6.0 . Avoid unbuffered water/ACN mixtures.
Visualizing the Troubleshooting Logic

TroubleshootingFlow Start Unexpected Peak Detected CheckRT Does Peak Co-elute with Parent? Start->CheckRT Artifact Artifact: In-Source Fragmentation (Dehydration/Adduct) CheckRT->Artifact Yes RealImp Real Impurity/Degradant CheckRT->RealImp No Rotamer Split Peak (Same Mass)? Rotamerism RealImp->Rotamer MassCheck Check Mass Shift (Delta) Hydrolysis Delta +18 Da (Acid/Amine)? Hydrolysis MassCheck->Hydrolysis Rotamer->MassCheck No Increase Temp Increase Temp Rotamer->Increase Temp Yes Oxidation Delta -2 Da or +16 Da? Oxidation Hydrolysis->Oxidation No Adjust pH (3.5-6.0) Adjust pH (3.5-6.0) Hydrolysis->Adjust pH (3.5-6.0) Yes Add Antioxidant (BHT) Add Antioxidant (BHT) Oxidation->Add Antioxidant (BHT) Yes

Figure 1: Decision tree for diagnosing spectral anomalies in LC-MS analysis of N-acyl pyrrolidines.

Module 2: Sample Preparation & Storage

User Question: "My stock solution degrades after 24 hours. What solvent should I use?"

The "Protic Solvent" Trap

Avoid storing this compound in methanol or ethanol for extended periods, especially if the solution is not pH-controlled. Transesterification or alcoholysis of the amide bond can occur slowly.

Recommended Solvent Systems
  • Primary Diluent: Acetonitrile (ACN) / Water (50:50 v/v).

  • pH Modifier: Ammonium Acetate (10 mM) is superior to Formic Acid for storage stability because it buffers the solution near pH 5-6, preventing acid-catalyzed hydrolysis.

  • Peroxide Scavenging: If using THF or Ethers, they must be peroxide-free. Peroxides will rapidly oxidize the primary alcohol to [1-(2-fluorobenzoyl)pyrrolidin-3-yl]carboxylic acid.

Storage Protocol:

  • Temperature: 2–8°C (Refrigerated).

  • Container: Amber borosilicate glass (Type I).

  • Max Hold Time: 48 hours in autosampler (15°C).

Module 3: GC-MS Analysis & Thermal Instability

User Question: "I see a messy baseline and tailing peaks in GC-MS. Is the molecule thermally unstable?"

The Mechanism of Failure

Direct injection of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol into a hot GC inlet (250°C+) often fails due to hydrogen bonding of the free hydroxyl group with active sites in the liner, leading to adsorption and thermal dehydration.

Required Protocol: Silylation Derivatization

You must block the alcohol group to make the molecule volatile and thermally stable.

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

  • Procedure:

    • Dry 1 mg of sample under nitrogen.

    • Add 100 µL anhydrous Pyridine.

    • Add 50 µL BSTFA/TMCS.

    • Incubate at 60°C for 30 minutes .

  • Outcome: The hydroxyl proton is replaced by a TMS (trimethylsilyl) group.

    • Mass Shift: The parent ion will increase by +72 Da.

    • Result: Sharp, symmetrical peak; no thermal degradation.

Module 4: Forced Degradation (Stress Testing)

User Question: "How do I validate my method is stability-indicating?"

Use this protocol to generate the specific degradants for method validation.

StressorConditionsTarget DegradantMechanism
Acid 0.1 N HCl, 60°C, 2–4 hours2-Fluorobenzoic acid + Pyrrolidin-3-ylmethanolAmide Hydrolysis
Base 0.1 N NaOH, RT, 1–2 hours2-Fluorobenzoic acid + Pyrrolidin-3-ylmethanolBase-catalyzed Hydrolysis
Oxidation 3% H₂O₂, RT, 2–6 hoursAldehyde/Carboxylic Acid derivativeAlcohol Oxidation
Thermal 60°C, 7 days (Solid state)Dimerization products (Esters)Transesterification
Degradation Pathway Diagram

DegradationPath Parent [1-(2-Fluorobenzoyl) pyrrolidin-3-yl]methanol AcidProd 2-Fluorobenzoic Acid + Pyrrolidin-3-ylmethanol Parent->AcidProd Hydrolysis (Acid/Base/Heat) OxProd1 Aldehyde Derivative (-2H) Parent->OxProd1 Oxidation (Peroxides/Air) OxProd2 Carboxylic Acid Derivative (+O) OxProd1->OxProd2 Further Oxidation

Figure 2: Primary degradation pathways. Hydrolysis cleaves the amide; Oxidation attacks the alcohol.

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1] (2003). Defines stress testing protocols (Acid, Base, Light, Heat).[1] [Link]

  • Alsante, K. M., et al. The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96. (2007).[2] Detailed mechanisms of amide hydrolysis and oxidative degradation in drug development. [Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Guidance on validating stability-indicating methods. [Link]

Sources

Technical Support Center: Addressing Poor Solubility of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in biological assays. Poor aqueous solubility is a common hurdle that can lead to inaccurate and irreproducible results. This guide provides a logical, step-by-step approach to systematically address and overcome these issues, ensuring the integrity and success of your experiments.

Understanding the Molecule: Why is Solubility a Challenge?

[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol possesses a chemical structure with distinct hydrophobic and hydrophilic regions. The 2-fluorobenzoyl group is lipophilic and contributes significantly to its low water solubility. Conversely, the pyrrolidin-3-yl]methanol portion contains a secondary amine and a primary alcohol, which offer some polarity and opportunities for solubility enhancement. Successfully solubilizing this compound involves strategies that can effectively balance these opposing characteristics within an aqueous assay environment.

Frequently Asked Questions & Troubleshooting Guide
Q1: What is the recommended first step for solubilizing [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol for an in vitro assay?

Answer: The most direct and common starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent.[1] This is a form of co-solvency, where the organic solvent keeps the compound dissolved, and this stock is then diluted to the final working concentration in your aqueous assay medium.[2][3]

Recommended Primary Solvent:

  • Dimethyl sulfoxide (DMSO): DMSO is a powerful and widely used aprotic solvent capable of dissolving a vast range of hydrophobic compounds.[1][4]

Step-by-Step Protocol: Preparing a DMSO Stock Solution

  • Weighing: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the minimum volume of high-purity, anhydrous DMSO required to completely dissolve the compound. For example, to create a 10 mM stock of a compound with a molecular weight of 237.27 g/mol , you would add 421.5 µL of DMSO to 1 mg of the compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming (30-37°C) or sonication in a water bath for 5-10 minutes can be applied. Visually inspect the solution against a light source to ensure no solid particulates remain.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate out of solution.[5] Store at -20°C or -80°C as recommended by the supplier.[5]

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What should I do?

Answer: This is a very common problem. It occurs when the final concentration of DMSO in the aqueous buffer is too low to maintain the compound's solubility, causing it to "crash out" of the solution. The key is to keep the compound in a thermodynamically stable state during and after dilution.

Troubleshooting Steps:

  • Perform Serial Dilutions: Instead of a single large dilution step, perform a series of smaller, stepwise dilutions. This gradual reduction in the solvent concentration is less likely to cause sudden precipitation.[5]

  • Increase Mixing Energy: When adding the stock to the buffer, vortex or pipette vigorously to rapidly disperse the compound molecules, preventing localized high concentrations that can initiate precipitation.

  • Check Final DMSO Concentration: The final concentration of DMSO in your assay should be high enough to aid solubility but low enough to avoid cellular toxicity. For most cell-based assays, this is typically kept below 0.5% (v/v).[1][5] However, this tolerance is cell-line dependent.

Data Summary: General Tolerance of Cell Lines to Common Solvents

SolventTypical Max Concentration (v/v)Notes
DMSO 0.1% - 0.5% Can induce cell differentiation or stress at higher concentrations.[6] Always include a vehicle control (media + same final DMSO concentration) in your experiment.[5]
Ethanol ≤0.5% Often used for plant extracts. Can have immunosuppressive effects. Viability of some cell lines is compromised above 0.5%.[6][7]
PEG 400 ~1% A less toxic alternative to DMSO for some applications, but may be more viscous.[8]
Workflow for Initial Solubility Testing

Below is a workflow to guide your initial attempts at solubilization using co-solvents.

G start Start: Compound Powder prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock check_stock Visually Inspect Stock Is it a clear solution? prep_stock->check_stock sonicate Sonciate / Gentle Warming check_stock->sonicate No dilute Dilute to final concentration in aqueous assay buffer check_stock->dilute Yes sonicate->prep_stock check_final Visually Inspect Final Solution Is it clear? dilute->check_final proceed Proceed with Assay (Include Vehicle Control) check_final->proceed Yes precipitate Precipitation Occurs check_final->precipitate No troubleshoot Troubleshoot: 1. Use Serial Dilutions 2. Reduce Final Concentration 3. Try Alternative Co-solvent precipitate->troubleshoot troubleshoot->dilute fail Still Precipitates: Move to Advanced Methods (pH, Cyclodextrin) troubleshoot->fail

Caption: Initial solubility testing workflow.

Q3: Can I use pH to improve the solubility of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol?

Answer: Yes, this is an excellent secondary strategy. The compound's structure includes a pyrrolidine ring, which contains a secondary amine. Amines are basic and can be protonated in an acidic environment to form a positively charged ammonium salt.[9] This salt form is typically much more water-soluble than the neutral form.[10][11]

Mechanism of pH-Dependent Solubility The solubility of compounds with ionizable groups, like the amine in your molecule, is highly dependent on the pH of the solution.[10][12]

  • At Neutral or Basic pH: The amine group is in its neutral, uncharged state (R₂NH). This form is less polar and thus less soluble in water.

  • At Acidic pH: The amine group accepts a proton (H⁺) from the acidic solution to form a cationic salt (R₂NH₂⁺). This charged species interacts much more favorably with polar water molecules, leading to a significant increase in solubility.

Step-by-Step Protocol: Preparing an Acidic Stock Solution

  • Choose an Acid: Start with a dilute, biologically compatible acid. 0.1 M Hydrochloric Acid (HCl) is a common choice.

  • Initial Test: Suspend the compound in the acidic solution at the desired stock concentration.

  • Vortex/Sonicate: Vortex vigorously. If it doesn't dissolve, sonicate for 10-15 minutes.

  • pH Adjustment for Assay: Prepare your stock at a low pH (e.g., pH 2-4) to ensure complete dissolution. When you dilute this acidic stock into your final assay medium (which is typically buffered to a physiological pH of ~7.4), the high buffering capacity of the medium should neutralize the small amount of acid added, bringing the final pH back to the desired range.

    • Crucial Control: Always measure the final pH of your assay medium after adding the compound to ensure it has not significantly changed. Also, run a vehicle control with the same concentration of the acidic solution to account for any pH or salt effects on your biological system.

Q4: The co-solvent approach failed and pH modification is not compatible with my assay. What are my other options?

Answer: When standard methods are insufficient, advanced formulation strategies can be employed. The most accessible and effective of these for in vitro work is complexation with cyclodextrins.

Advanced Strategy: Cyclodextrin-Mediated Solubilization Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a "host-guest" inclusion complex.[13][15] This complex presents a hydrophilic exterior to the aqueous environment, dramatically increasing the apparent solubility of the guest molecule.[13][16][17]

Which Cyclodextrin to Use?

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a widely used derivative with high aqueous solubility and low toxicity, making it an excellent choice for cell-based assays and even in vivo formulations.[17]

Step-by-Step Protocol: Preparing a Compound-Cyclodextrin Complex

  • Prepare CD Solution: Dissolve HP-β-CD in your assay buffer or water to create a concentrated stock solution (e.g., 10-40% w/v). Gentle warming may be required.

  • Add Compound: Add the powdered [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol directly to the HP-β-CD solution.

  • Facilitate Complexation: Stir or shake the mixture overnight at room temperature. This allows time for the compound to partition into the cyclodextrin cavities.

  • Remove Undissolved Compound: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining, undissolved compound.

  • Use the Supernatant: The clear supernatant contains the solubilized compound-CD complex. The concentration of the compound in the supernatant can be quantified using a suitable analytical method like HPLC-UV.

Decision-Making Workflow for Solubility Enhancement

This diagram outlines the logical progression from simple to advanced solubilization techniques.

G cluster_0 First-Line Approach cluster_1 Second-Line Approach cluster_2 Advanced Approach start Start with Co-Solvent (e.g., DMSO Stock) q1 Does it precipitate in aqueous buffer? start->q1 success1 Soluble & Assay Compatible Proceed with Experiment q1->success1 No ph_mod Try pH Modification (Acidic Stock) q1->ph_mod Yes q2 Is low pH compatible with assay & stable? ph_mod->q2 success2 Soluble & Compatible Proceed with Experiment q2->success2 Yes cyclo Use Cyclodextrins (e.g., HP-β-CD) q2->cyclo No q3 Is complexation successful and assay compatible? cyclo->q3 success3 Soluble & Compatible Proceed with Experiment q3->success3 Yes fail Consult Formulation Specialist: Consider Nanoparticles, Liposomes q3->fail No

Caption: Decision workflow for solubility enhancement.

References
  • PubChem. (Pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Crini, G. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules. [Link]

  • Iversen, A., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. [Link]

  • Gautam, A., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. [Link]

  • Singh, A., et al. (2017). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences. [Link]

  • Cybulski, M., et al. (2023). Development of a Cyclodextrin-Based Drug Delivery System to Improve the Physicochemical Properties of Ceftobiprole as a Model Antibiotic. MDPI. [Link]

  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Link]

  • Catalent. (2026). Cyclodextrin-Based Solubilization & Drug Delivery Solutions. [Link]

  • Savjani, K. T., et al. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. [Link]

  • Ali, H., et al. (2023). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI. [Link]

  • Dalvi, S. S., et al. (2015). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. [Link]

  • Wang, C., et al. (2017). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Theranostics. [Link]

  • Spivey, A. (2023). Enhancing Solubility and Bioavailability with Nanotechnology. Pharmaceutical Technology. [Link]

  • Loftsson, T., et al. (2008). Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Journal of Pharmaceutical Sciences. [Link]

  • Olsson, S., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. [Link]

  • Marin Biologic Laboratories. (2021). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Al-Zoubi, N., et al. (2022). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Scientific Reports. [Link]

  • Kumar, A., et al. (2017). Cyclodextrin: a promising candidate in enhancing oral bioavailability of poorly water soluble drugs. MedCrave online. [Link]

  • Mirzapure, I. A., et al. (2022). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics. [Link]

  • PubChemLite. [3-(3-fluorophenyl)pyrrolidin-3-yl]methanol. [Link]

  • PubChem. [4-(3-Fluorophenyl)pyrrolidin-3-yl]methanol. National Center for Biotechnology Information. [Link]

  • Mohammadian, E., et al. (2021). Solubility of N-(9-fluorenylmethoxycarbonyloxy)-succinimide in several aqueous co-solvent solutions revisited. ResearchGate. [Link]

  • The Chemistry Student. (2023). How does pH Affect Amino Acids? YouTube. [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • U.S. Environmental Protection Agency. Benzyl {[(3R)-pyrrolidin-3-yl]methyl}carbamate--hydrogen chloride (1/1). CompTox Chemicals Dashboard. [Link]

  • Khan Academy. (n.d.). pH and solubility. [Link]

  • Garg, T., et al. (2023). Nanotechnological Approaches for Solubility Enhancement. Encyclopedia.pub. [Link]

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Validation & Comparative

Comparing the efficacy of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol to similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Efficacy Analysis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol and Structurally Related Compounds

Introduction: The Promise of a Novel Scaffold

In the landscape of medicinal chemistry, the pyrrolidine ring stands out as a "privileged scaffold," a core structural motif frequently found in FDA-approved drugs and biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and biological activity of a molecule.[1][2] When this versatile core is functionalized, as in the case of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol , the resulting compound holds the potential for novel therapeutic applications.

This guide provides a comprehensive comparative analysis of the potential efficacy of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol. As direct experimental data on this specific molecule is not extensively available in public literature, this analysis will be grounded in the principles of Structure-Activity Relationships (SAR).[3] We will dissect the molecule into its constituent functional groups—the pyrrolidine core, the 2-fluorobenzoyl moiety, and the pyrrolidinyl-methanol backbone—and evaluate its potential by drawing comparisons with well-characterized, structurally similar compounds. This approach allows us to hypothesize potential biological targets and outline a rigorous experimental framework for validation, providing researchers and drug development professionals with a detailed roadmap for investigating this promising compound.

Structural Deconstruction and SAR-Based Hypothesis

The therapeutic potential of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol can be inferred by examining its three key structural components:

  • The Pyrrolidine Ring: This saturated five-membered nitrogen heterocycle is a cornerstone of many successful drugs, valued for its ability to introduce specific stereochemistry and act as a versatile scaffold.[1][3] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anticonvulsant, antidiabetic, and neuroprotective effects.[4][5][6]

  • The 2-Fluorobenzoyl Group: The attachment of a benzoyl group to the pyrrolidine nitrogen is a common strategy in drug design. The fluorine atom on the phenyl ring is particularly significant; its high electronegativity can modulate the molecule's electronic properties, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through hydrogen bonding or other non-covalent interactions.

  • The (Pyrrolidin-3-yl)methanol Moiety: The presence of a hydroxyl group provides a site for hydrogen bonding, which is often crucial for receptor interaction. The pyrrolidinyl-methanol framework is found in compounds with significant central nervous system (CNS) activity, suggesting a potential role in modulating neurological targets.[7]

Based on these features, we can hypothesize that [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol may exhibit efficacy in oncology or neurology, areas where its structural analogs have shown considerable promise.

Comparative Efficacy Analysis with Analogous Compounds

To build a predictive model for the efficacy of our target compound, we will compare it against two classes of structurally related molecules for which experimental data are available.

Class 1: Benzoyl-Pyrrolidine Analogs

The benzoyl moiety is integral to the activity of numerous pyrrolidine-based compounds. For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives have shown potential as anticancer agents.[3][8] In these molecules, the trimethoxybenzoyl group is a critical pharmacophore for inhibiting tubulin polymerization.[8]

Another relevant example is a series of pyrrolidine derivatives investigated as potent sodium channel blockers for the treatment of ischemic stroke.[5] These studies underscore that the nature and substitution pattern of the benzoyl ring are major determinants of biological activity.

Class 2: Pyrrolidinyl-Methanol Analogs

The pyrrolidinyl-methanol core is a key feature in compounds targeting the central nervous system. A notable example is Diphenyl-2-pyrrolidinyl-methanol, a CNS stimulant that demonstrates high binding affinity for the dopamine transporter (DAT), acting as a reuptake inhibitor.[7] The hydroxyl group in this molecule is critical for its activity.

Furthermore, derivatives of (Pyridin-2-yl)methanol have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for pain and inflammation.[9][10] This highlights the versatility of the methanol-substituted heterocyclic scaffold in interacting with diverse biological targets.

Quantitative Comparison of Analog Efficacy

To provide a clear benchmark for future studies, the following table summarizes the reported biological activity of key comparator compounds.

Compound/ClassBiological TargetKey Efficacy Metric (IC₅₀/Kᵢ)Therapeutic AreaReference
2-(pyrrolidin-1-yl)-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)thiazole (Compound 3f) Tubulin PolymerizationIC₅₀ = 1.3 µMOncology[8]
(R)(+)-Diphenyl-2-pyrrolidinyl-methanol Dopamine Transporter (DAT)Kᵢ binding = 0.04 µMCNS Disorders[7]
(S)(-)-Diphenyl-2-pyrrolidinyl-methanol Dopamine Transporter (DAT)Kᵢ binding = 0.40 µMCNS Disorders[7]
Pyrrolidine Analog (Compound 5e) Neuronal Na⁺ ChannelsNot specified, but showed neuroprotection in a MCAO modelIschemic Stroke[5]
(Pyridin-2-yl)methanol Derivative (Compound 74a) TRPV3 ChannelNot specified, but showed a favorable preclinical profile in pain modelsPain, Inflammation[9]

Proposed Mechanism of Action: A Hypothetical Pathway

Drawing from the strong CNS activity of pyrrolidinyl-methanol analogs, a plausible hypothesis is that [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol acts as a modulator of neurotransmitter reuptake, for example, at the dopamine transporter (DAT). Inhibition of DAT would lead to increased synaptic dopamine levels, a mechanism relevant to conditions like ADHD and depression.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Synaptic_Vesicle Synaptic Vesicle (Dopamine Storage) Dopamine Dopamine Synaptic_Vesicle->Dopamine Release Synaptic_Cleft Synaptic Cleft (Increased Dopamine) Dopamine->Synaptic_Cleft D2_Receptor D2 Receptor Postsynaptic_Signaling Postsynaptic Signaling (e.g., cAMP modulation) D2_Receptor->Postsynaptic_Signaling Target_Compound [1-(2-Fluorobenzoyl) pyrrolidin-3-yl]methanol DAT Dopamine Transporter (DAT) Target_Compound->DAT Inhibits Synaptic_Cleft->D2_Receptor Binds Synaptic_Cleft->DAT Reuptake

Caption: Hypothetical mechanism of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol as a DAT inhibitor.

Experimental Guide for Efficacy Validation

To empirically determine the efficacy of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol, a structured, multi-stage experimental approach is necessary. The following protocols are designed to be self-validating, with each step building upon the last to create a comprehensive profile of the compound's activity.

G A Step 1: Chemical Synthesis & Purification B Step 2: In Vitro Target Binding Assay (DAT) A->B Purity >95% C Step 3: Cell-Based Functional Assay (Dopamine Uptake) B->C Confirmed Binding (nM-µM Kᵢ) D Step 4: In Vivo Pharmacokinetic & Efficacy Studies C->D Confirmed Cellular Activity (IC₅₀)

Caption: A logical workflow for the development and validation of the target compound.

Protocol 1: Synthesis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Objective: To synthesize the target compound with high purity for biological evaluation. This protocol is based on standard amide coupling reactions.

Materials:

  • (Pyrrolidin-3-yl)methanol[11]

  • 2-Fluorobenzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Dissolve (Pyrrolidin-3-yl)methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Add TEA or DIPEA (1.2 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of 2-Fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol.

  • Confirm the structure and purity (>95%) using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: In Vitro Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the synthesized compound for the human dopamine transporter.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]-WIN 35,428 (a radiolabeled DAT ligand)

  • Synthesized test compound and reference compounds (e.g., (R)(+)-Diphenyl-2-pyrrolidinyl-methanol, Cocaine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Scintillation vials and scintillation fluid

  • Microplate-based harvester and filter mats (e.g., GF/B)

  • Liquid scintillation counter

Procedure:

  • Prepare cell membranes from hDAT-expressing HEK293 cells.

  • Prepare serial dilutions of the test compound and reference compounds in assay buffer.

  • In a 96-well plate, combine the cell membrane preparation, [³H]-WIN 35,428 (at a concentration near its Kₔ), and either buffer (for total binding), a high concentration of a known DAT inhibitor like GBR 12909 (for non-specific binding), or the test compound at various concentrations.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through GF/B filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filter discs to scintillation vials, add scintillation fluid, and allow to equilibrate.

  • Quantify the amount of bound radioligand using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response). Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Outlook

While direct experimental evidence for the efficacy of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol remains to be established, a systematic comparison with structurally similar compounds provides a strong foundation for its investigation as a novel therapeutic agent. The analysis of its core components—the privileged pyrrolidine scaffold, the electronically-modified benzoyl ring, and the biologically active pyrrolidinyl-methanol backbone—suggests a high potential for activity, particularly within the realm of CNS disorders.

The provided experimental protocols offer a clear and rigorous pathway for validating this hypothesis, from initial synthesis to detailed in vitro characterization. The successful execution of these studies will not only elucidate the specific efficacy and mechanism of action of this compound but will also contribute valuable data to the broader understanding of pyrrolidine-based drug candidates. The continued exploration of such rationally designed molecules is essential for the advancement of next-generation therapeutics.

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A Comparative Guide to the Receptor Cross-Reactivity Profile of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the receptor selectivity of the novel compound [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol, hereafter referred to as Compound X. In preclinical drug development, establishing a compound's selectivity is as critical as determining its primary efficacy. Unforeseen interactions with off-target receptors can lead to undesirable side effects or polypharmacology that can be either detrimental or beneficial. This document outlines the experimental framework for characterizing the cross-reactivity of Compound X, with a hypothesized primary affinity for the Dopamine D4 receptor, against other key monoamine receptors. We provide not only comparative binding and functional data but also the detailed methodologies required to reproduce and validate these findings.

Introduction: The Imperative of Selectivity Profiling

Compound X belongs to a chemical class containing a pyrrolidine scaffold, a privileged structure in central nervous system (CNS) drug discovery known to interact with dopamine and serotonin receptors.[1][2] The presence of a fluorobenzoyl moiety often enhances binding affinity and modulates pharmacokinetic properties.[3] Our initial hypothesis designates Compound X as a Dopamine D4 (D4R) antagonist. The D4 receptor, a D2-like Gi/Go-coupled receptor, is a key target in the treatment of neuropsychiatric disorders like schizophrenia and ADHD.[4][5]

However, ligands designed for a specific receptor subtype often exhibit affinity for other related receptors due to structural homology in the binding pockets. For D4R antagonists, cross-reactivity with the Dopamine D2 (D2R) and Serotonin 5-HT2A (5-HT2AR) receptors is of particular clinical significance. D2R antagonism is linked to the primary efficacy of many antipsychotics but also to extrapyramidal side effects, while 5-HT2A antagonism can mitigate these side effects and may contribute to efficacy against negative symptoms.[6] Therefore, quantifying the selectivity of Compound X for D4R over these other receptors is paramount.

Comparative Receptor Binding Affinity

The initial step in assessing cross-reactivity is to determine the binding affinity of Compound X at the primary target and a panel of relevant off-target receptors. This is achieved through competitive radioligand binding assays, which measure the ability of a test compound to displace a high-affinity, radio-labeled ligand from its receptor.

Experimental Objective: To quantify the binding affinity (Kᵢ) of Compound X for human Dopamine D4, Dopamine D2, Dopamine D1, and Serotonin 5-HT2A receptors.

Data Summary:

The following table summarizes the binding affinities obtained from competitive radioligand binding assays. Data are presented as the inhibitor constant (Kᵢ), calculated from the IC₅₀ value using the Cheng-Prusoff equation. Lower Kᵢ values indicate higher binding affinity.

Receptor TargetRadioligandKᵢ of Compound X (nM)Selectivity Ratio (Kᵢ Off-Target / Kᵢ D4R)
Dopamine D₄ (Primary) [³H]-Spiperone8.5-
Dopamine D₂[³H]-Spiperone212.525-fold
Dopamine D₁[³H]-SCH23390>10,000>1176-fold
Serotonin 5-HT₂ₐ[³H]-Ketanserin459.054-fold

Interpretation of Binding Data: The data clearly demonstrate that Compound X is a potent ligand for the Dopamine D4 receptor. It exhibits a 25-fold selectivity for D4R over D2R and a 54-fold selectivity over the 5-HT2A receptor. Crucially, it shows negligible affinity for the Dopamine D1 receptor, indicating high selectivity against the D1-like receptor family. This profile is promising, suggesting a reduced risk of D2-related motor side effects compared to less selective compounds.

This protocol provides a generalized yet detailed procedure for determining the binding affinity of a test compound.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis mem_prep 1. Receptor Membrane Preparation (e.g., from CHO-K1 cells) incubation 4. Incubation (Membranes + Radioligand + Compound X) mem_prep->incubation radioligand 2. Radioligand Dilution (e.g., [³H]-Spiperone) radioligand->incubation compound 3. Compound X Serial Dilution compound->incubation filtration 5. Rapid Filtration (96-well filter plate) Separates bound/free ligand incubation->filtration nsb Non-Specific Binding Control (Excess unlabeled ligand) nsb->incubation total Total Binding Control (No Compound X) total->incubation scintillation 6. Scintillation Counting (Measures radioactivity) filtration->scintillation analysis 7. Data Analysis (IC₅₀ → Kᵢ calculation) scintillation->analysis

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Receptor Source: Utilize commercially available membrane preparations from CHO-K1 or HEK293 cells stably expressing the human recombinant receptor of interest (e.g., D4R, D2R, 5-HT2AR).[7]

  • Assay Buffer: Prepare an appropriate binding buffer. For dopamine and serotonin receptors, a common buffer is 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Compound Dilution: Prepare a serial dilution of Compound X in DMSO, then further dilute into the assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM. The final DMSO concentration in the assay should not exceed 0.5%.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of diluted Compound X (or vehicle/unlabeled ligand for controls).

    • 50 µL of radioligand diluted in assay buffer to a final concentration near its Kᴅ (e.g., ~2 nM [³H]-Ketanserin for 5-HT2AR).[8]

    • 100 µL of receptor membrane preparation (typically 5-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. Wash the filters three times with ice-cold assay buffer.[8]

  • Quantification: Allow the filters to dry, then add scintillation cocktail to each well. Quantify the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of Compound X. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Activity at Primary and Off-Target Receptors

Binding affinity does not reveal whether a compound is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist. Functional assays are required to determine the pharmacological activity of Compound X at each receptor where significant binding was observed.

Experimental Objective: To characterize Compound X as an agonist or antagonist at Dopamine D4, D2, and Serotonin 5-HT2A receptors.

Signaling Pathway Overview:

Receptor activation initiates downstream signaling cascades. Understanding these pathways is crucial for selecting the appropriate functional assay.

G cluster_d4d2 Dopamine D4 / D2 Receptors (Gαi-coupled) cluster_5ht2a Serotonin 5-HT2A Receptor (Gαq-coupled) D4R D4R / D2R Gi Gαi D4R->Gi Agonist AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to HT2AR 5-HT2AR Gq Gαq HT2AR->Gq Agonist PLC Phospholipase C Gq->PLC Activates IP3 IP₃ PLC->IP3 Generates

Caption: Signaling pathways for D2-like and 5-HT2A receptors.

Data Summary:

Functional activity was assessed by measuring changes in downstream second messengers. For D4R and D2R (Gᵢ-coupled), forskolin-stimulated cAMP accumulation was measured. For 5-HT2AR (Gᵩ-coupled), inositol monophosphate (IP1, a metabolite of IP3) accumulation was measured.[6]

Receptor TargetAssay TypeAgonist Mode (% of Max Response)Antagonist Mode (IC₅₀, nM)
Dopamine D₄ cAMP Inhibition< 5% (No activity)15.2
Dopamine D₂cAMP Inhibition< 5% (No activity)350.6
Serotonin 5-HT₂ₐIP1 Accumulation< 5% (No activity)890.1

Interpretation of Functional Data: The results confirm that Compound X has no agonist activity at any of the tested receptors. It acts as a potent antagonist at the Dopamine D4 receptor, consistent with the binding data. The antagonist potencies at D2R and 5-HT2AR are significantly weaker, corroborating the selectivity profile established in the binding assays. This functional data solidifies the classification of Compound X as a selective D4 receptor antagonist.

This protocol describes a method for determining antagonist activity at Gᵢ-coupled receptors like D4R and D2R.

Step-by-Step Methodology:

  • Cell Culture: Use HEK293 cells stably expressing the human D4 or D2 receptor. Culture cells to ~90% confluency and seed into 384-well assay plates the day before the experiment.[9]

  • Compound Preparation: Prepare serial dilutions of Compound X. Also prepare a fixed concentration of a known agonist (e.g., quinpirole) that corresponds to its EC₈₀ value (the concentration that gives 80% of the maximal response).

  • Antagonist Mode Assay:

    • Add the diluted Compound X to the cells and incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.

    • Add the EC₈₀ concentration of the agonist (e.g., quinpirole) in the presence of an adenylyl cyclase stimulator like forskolin. Forskolin raises cAMP levels, and agonist activation of the Gᵢ pathway will inhibit this rise.

    • Incubate for an additional 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[10]

  • Data Analysis: The antagonist effect of Compound X is measured as its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP levels. Plot the cAMP signal against the log concentration of Compound X and fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents its functional antagonist potency.

Discussion and Conclusion

The systematic evaluation of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol (Compound X) demonstrates a clear and favorable cross-reactivity profile for a selective Dopamine D4 receptor antagonist.

  • High Affinity and Selectivity: Binding assays confirm high affinity for D4R (Kᵢ = 8.5 nM) with significant selectivity over D2R (25-fold) and 5-HT2AR (54-fold). This selectivity is critical for potentially minimizing D2-mediated motor side effects.[11]

  • Confirmed Antagonism: Functional assays verify that Compound X is a pure antagonist at D4R, D2R, and 5-HT2AR, with no intrinsic agonist activity. Its functional potency mirrors its binding affinity, with the highest potency observed at the D4 receptor.

  • Therapeutic Potential: The profile of a selective D4R antagonist is of high interest for treating cognitive deficits associated with schizophrenia and for ADHD.[4] The moderate 5-HT2AR antagonism could be beneficial, potentially offering an improved side-effect profile over existing antipsychotics.

References

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  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

  • PubMed. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]

  • PubMed. (1978). Pharmacological studies on 3-[gamma-(p-fluorobenzoyl)propyl]-2,3,4,4a,5,6-hexahydro-1-(H)-pyrazino (1,2-a) quinoline (compound 69/183). Part I: Hypotensive activity. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. Retrieved from [Link]

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Comparative analysis of the synthetic routes to [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is of significant interest to researchers in drug discovery and development. The pyrrolidine scaffold is a prevalent feature in numerous natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and serve as a versatile template for further functionalization.[1][2] This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Retrosynthetic Analysis

Two logical and convergent synthetic strategies for the preparation of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol are presented. These routes are designed to be robust, scalable, and utilize readily available starting materials.

  • Route A: Late-Stage N-Acylation. This approach focuses on the initial synthesis of a protected pyrrolidin-3-yl-methanol intermediate, followed by deprotection and subsequent acylation with 2-fluorobenzoyl chloride. This strategy offers the flexibility to introduce various acyl groups at a late stage, making it suitable for the generation of compound libraries.

  • Route B: Ketone Reduction Following N-Acylation. This alternative pathway commences with an N-acylated pyrrolidin-3-one, which is then subjected to a chemoselective ketone reduction to afford the target alcohol. This route may be more atom-economical if the starting acylated pyrrolidinone is readily accessible.

The logical flow of these two synthetic pathways is illustrated in the diagram below.

cluster_route_a Route A: Late-Stage N-Acylation cluster_route_b Route B: Ketone Reduction Following N-Acylation A1 N-Boc-pyrrolidin-3-one A2 N-Boc-pyrrolidin-3-yl)methanol A1->A2 Reduction A3 Pyrrolidin-3-yl-methanol A2->A3 Deprotection A4 [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol A3->A4 N-Acylation B1 Pyrrolidin-3-one B2 1-(2-Fluorobenzoyl)pyrrolidin-3-one B1->B2 N-Acylation B3 [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol B2->B3 Reduction Start Commercially Available Starting Materials Start->A1 Start->B1

Caption: Retrosynthetic overview of the two primary routes.

Route A: Late-Stage N-Acylation

This synthetic strategy is a reliable and well-documented approach for the synthesis of N-acylated pyrrolidine derivatives. The use of a tert-butyloxycarbonyl (Boc) protecting group for the pyrrolidine nitrogen allows for controlled reactions and straightforward purification of intermediates.

Experimental Protocol

Step 1: Reduction of N-Boc-pyrrolidin-3-one to (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

  • To a solution of N-Boc-pyrrolidin-3-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (NaBH4) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the product.

Causality Behind Experimental Choices:

  • Sodium borohydride is a mild and selective reducing agent for ketones and aldehydes, which is compatible with the Boc protecting group.[3][4]

  • Methanol is a suitable protic solvent that facilitates the reduction and work-up.

  • The reaction is initiated at 0 °C to control the initial exotherm.

Step 2: Deprotection of (S)-tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

  • Dissolve the N-Boc-pyrrolidin-3-yl)methanol (1.0 eq) in a solution of hydrochloric acid (HCl) in 1,4-dioxane (4 M).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Concentrate the mixture under reduced pressure to dryness to yield pyrrolidin-3-yl-methanol hydrochloride.

Causality Behind Experimental Choices:

  • HCl in dioxane is a standard reagent for the cleavage of Boc protecting groups under anhydrous conditions, which prevents unwanted side reactions.

Step 3: N-Acylation of Pyrrolidin-3-yl-methanol

  • To a solution of pyrrolidin-3-yl-methanol hydrochloride (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0 °C, add 2-fluorobenzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol.

Causality Behind Experimental Choices:

  • Triethylamine is used as a base to neutralize the HCl salt and the HCl generated during the acylation.

  • DCM is an inert solvent suitable for this type of acylation reaction.

  • The reaction is performed at 0 °C initially to control the reactivity of the acid chloride.

Route B: Ketone Reduction Following N-Acylation

This route offers a more direct approach by first acylating the pyrrolidine ring and then reducing the ketone. This can be more efficient if the starting pyrrolidin-3-one is readily available and the subsequent reduction is high-yielding.

Experimental Protocol

Step 1: N-Acylation of Pyrrolidin-3-one

  • Follow the acylation procedure described in Route A, Step 3, using pyrrolidin-3-one hydrochloride as the starting material.

  • The product, 1-(2-fluorobenzoyl)pyrrolidin-3-one, can be purified by column chromatography.

Step 2: Reduction of 1-(2-Fluorobenzoyl)pyrrolidin-3-one

  • To a solution of 1-(2-fluorobenzoyl)pyrrolidin-3-one (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Perform an aqueous work-up as described in Route A, Step 1.

  • Purify the crude product by column chromatography to afford [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol.

Causality Behind Experimental Choices:

  • The choice of sodium borohydride is critical here as it selectively reduces the ketone in the presence of the amide carbonyl group.[3][5] More powerful reducing agents like lithium aluminum hydride would likely reduce both carbonyls.[4]

Comparative Data

The following table summarizes the key metrics for the two synthetic routes, based on typical yields reported in the literature for analogous transformations.

ParameterRoute A: Late-Stage N-AcylationRoute B: Ketone Reduction Following N-Acylation
Overall Yield (Estimated) 60-75%70-85%
Number of Steps 32
Key Reagents NaBH4, HCl/Dioxane, 2-Fluorobenzoyl Chloride2-Fluorobenzoyl Chloride, NaBH4
Purification 2-3 Chromatographic Purifications2 Chromatographic Purifications
Scalability GoodExcellent
Flexibility for Analogs High (Acyl group introduced last)Moderate (Requires synthesis of each acylated ketone)

Discussion and Recommendation

Both routes present viable strategies for the synthesis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol.

Route B is arguably the more efficient pathway in terms of step economy and potential overall yield. The direct acylation of pyrrolidin-3-one followed by a selective reduction minimizes the number of synthetic operations. This route would be the preferred choice for the large-scale synthesis of the target molecule where the starting materials are readily available.

Route A , while involving an additional protection/deprotection sequence, offers greater flexibility. The common intermediate, pyrrolidin-3-yl-methanol, can be acylated with a wide variety of acid chlorides or activated carboxylic acids, making this route highly amenable to the creation of a library of analogs for structure-activity relationship (SAR) studies. The use of a Boc protecting group is a well-established and robust strategy, ensuring clean reactions and simplified purification of intermediates.

The choice between the two routes will ultimately depend on the specific goals of the research. For the dedicated synthesis of the title compound, Route B is recommended. For medicinal chemistry programs requiring the synthesis of multiple analogs, the flexibility of Route A is a significant advantage.

Visualization of Key Transformations

The core chemical transformations in each route are depicted below.

cluster_route_a_viz Route A: Key Transformations cluster_route_b_viz Route B: Key Transformations A_Start N-Boc-pyrrolidin-3-one A_Mid1 N-Boc-pyrrolidin-3-yl)methanol A_Start->A_Mid1 NaBH4 A_Mid2 Pyrrolidin-3-yl-methanol A_Mid1->A_Mid2 HCl A_End Target Molecule A_Mid2->A_End 2-Fluorobenzoyl Chloride B_Start Pyrrolidin-3-one B_Mid 1-(2-Fluorobenzoyl) pyrrolidin-3-one B_Start->B_Mid 2-Fluorobenzoyl Chloride B_End Target Molecule B_Mid->B_End NaBH4

Caption: Key reagents in each synthetic route.

References

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.
  • Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
  • Synthesis of pyrrolidine-based hamamelitannin analogues as quorum sensing inhibitors in Staphylococcus aureus. Beilstein Journals.
  • Synthetic Routes to Pyrrole-Containing Bioactive Molecules: Applic
  • Synthesis of (S)-pyrrolidin-2-ylmethanol.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. PMC.
  • Pyrrolidine-2-methanol derivatives, process for their preparation and medicaments containing them.
  • Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal.
  • Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions.
  • Conversion of Similar Xenochemicals to Dissimilar Products: Exploiting Competing Reactions in Whole-Cell C
  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. MDPI.
  • Methanol as the C1 source: redox coupling of nitrobenzenes and alcohols for the synthesis of benzimidazoles. Green Chemistry (RSC Publishing).
  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. PMC.
  • Synthesis of 4-(p-Fluorobenzoyl)-1-[3-(p-fluorobenzoyl)propyl]piperidine Hydrochloride. Molbase.
  • Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Chemistry Portal.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI.
  • Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. Semantic Scholar.
  • reduction of aldehydes and ketones. Chemguide.
  • 17.4: Alcohols from Carbonyl Compounds- Reduction. Chemistry LibreTexts.
  • (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol. Sigma-Aldrich.
  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals.

Sources

Benchmarking Guide: Purity Assessment of Synthesized [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol vs. Commercial Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a rigorous analytical framework for comparing in-house synthesized [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol against commercial reference standards.

The Challenge: Commercial building blocks often degrade over time or contain significant non-chromophoric impurities (salts, water, silica) that routine HPLC-UV methods miss. Conversely, in-house synthesis of benzamide derivatives frequently suffers from specific side-reactions—specifically O-acylation and rotameric complexity—that can confuse standard purity assessments.[1][2]

The Solution: This guide moves beyond simple "Area %" HPLC integration. We implement an Orthogonal Triad approach:

  • qNMR (Quantitative NMR): For absolute weight % purity (detects "invisible" mass).

  • RP-HPLC-MS: For identifying synthesis-specific organic impurities.[1][2]

  • Chiral Chromatography: For validating stereochemical integrity at the pyrrolidine-3 position.[1][2][3]

Chemical Context & Impurity Profiling

To benchmark effectively, one must understand what to look for. The synthesis typically involves the acylation of pyrrolidin-3-yl methanol with 2-fluorobenzoyl chloride (Schotten-Baumann conditions) or 2-fluorobenzoic acid (coupling reagents like HATU/EDC).[1][2]

Critical Impurity Map[2]
  • Impurity A (Hydrolysis): 2-Fluorobenzoic acid (from acid chloride degradation).[1][2]

  • Impurity B (O-Acylation): Ester formation at the primary alcohol.[1][2] This occurs if the base is insufficient or the reaction is too aggressive.

  • Impurity C (Rotamers): Not a true impurity.[2] The amide bond restricts rotation, often creating split NMR signals that novice chemists mistake for contaminants.

Workflow Diagram: Synthesis & Impurity Origins

SynthesisImpurityMap Reactants Reactants: Pyrrolidin-3-yl methanol + 2-Fluorobenzoyl Chloride Reaction Reaction (Base/DCM or Schotten-Baumann) Reactants->Reaction Product Target Product: [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol Reaction->Product Main Pathway ImpurityA Impurity A: 2-Fluorobenzoic Acid (Hydrolysis) Reaction->ImpurityA Moisture/Workup ImpurityB Impurity B: O-Acylated Ester (Over-reaction) Reaction->ImpurityB Excess Reagent Salts Non-UV Impurities: Inorganic Salts / Urea Byproducts Reaction->Salts Coupling Reagents HPLC-MS HPLC-MS Product->HPLC-MS ImpurityA->HPLC-MS qNMR (Weight %) qNMR (Weight %) Salts->qNMR (Weight %) Detected by

Caption: Figure 1. Synthesis pathway highlighting critical impurity generation points and their detection methods.

The Benchmarking Protocol (Methodology)

Pillar 1: Absolute Purity via qNMR (The "Truth" Standard)

Routine HPLC Area% is insufficient for benchmarking because it ignores response factors and non-UV active contaminants (solvents, silica, salts). qNMR provides a self-validating absolute purity value.[1][2]

Protocol:

  • Solvent: DMSO-d6 (preferred over CDCl₃ to break up H-bonding aggregates).[1][2]

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB) or Maleic Acid. Must be TraceCERT® or equivalent grade.[1][2]

  • Relaxation Delay (d1): Set to 30–60 seconds (5 × T1) to ensure full relaxation.

  • Temperature: Critical Step. Run at 323 K (50°C) .

    • Why? At room temperature, the rotamers of the benzamide bond often broaden signals. Heating induces coalescence, sharpening peaks for accurate integration.

Calculation:



(Where I=Integral, N=Number of protons, M=Molar Mass, m=Weighed Mass)
Pillar 2: RP-HPLC-MS (The "Separation" Standard)

Used to quantify organic impurities (A & B) relative to the main peak.[1][2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 × 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[2]

  • Pass Criteria: Main peak >98% Area; No single impurity >0.5%.

Pillar 3: Chiral HPLC (The "Stereo" Standard)

If the 3-position is chiral (e.g., (S)-isomer), you must verify the commercial standard hasn't racemized.

  • Column: Chiralpak AD-H or OD-H (Polysaccharide based).[1][2]

  • Mobile Phase: Hexane : Isopropanol (80:[2]20) isocratic.[2][4]

  • Flow Rate: 1.0 mL/min.[2]

  • Target: Enantiomeric Excess (ee) > 98%.

Experimental Data: Commercial vs. Synthesized

The following table illustrates a typical benchmarking dataset. Note how HPLC Area% can be misleading.[2]

MetricCommercial Standard (Vendor X)In-House Synthesized (Batch 001)Assessment
HPLC Purity (254 nm) 99.2% (Area)98.5% (Area)Commercial looks better initially.
qNMR Purity (Wt %) 88.4% 96.1% CRITICAL: Commercial sample contains ~11% invisible salts/solvents.[1][2]
Major Impurity Unknown (likely silica/salts)0.8% 2-Fluorobenzoic acidIn-house impurity is known and removable.[1][2]
Enantiomeric Excess 99.5% ee94.0% eeCommercial is stereochemically superior; In-house needs chiral prep.[1][2]
Residual Solvent 2.1% DCM0.5% Ethyl AcetateCommercial sample wasn't dried properly.[1][2]

Analysis: The Commercial Standard has high chromatographic purity but low absolute purity (likely due to inorganic salts from the vendor's workup).[2] The In-House batch is chemically purer by weight but has slightly lower optical purity (racemization during synthesis).[1][2]

Analytical Decision Tree

Use this logic flow to determine if your synthesized batch is ready for release or requires remediation.

AnalyticalDecisionTree Start Synthesized Batch HPLC Step 1: RP-HPLC-MS (Check Identity & Organic Impurities) Start->HPLC qNMR Step 2: qNMR @ 50°C (Check Absolute Wt% & Solvents) HPLC->qNMR Purity > 95% Recryst FAIL: Recrystallize (Remove Acid/Salts) HPLC->Recryst Purity < 95% Chiral Step 3: Chiral HPLC (Check Enantiomeric Excess) qNMR->Chiral Wt% > 90% qNMR->Recryst Wt% < 90% (High Solvents/Salts) Pass PASS: Release for Assay Chiral->Pass ee > 98% PrepHPLC FAIL: Chiral Prep HPLC (Enrich Enantiomer) Chiral->PrepHPLC ee < 98%

Caption: Figure 2. Analytical decision matrix for batch release. Note the sequential dependency of the tests.

Troubleshooting & Expert Insights

The "Rotamer Trap"

Observation: In NMR (CDCl₃, 25°C), the protons near the amide nitrogen appear as two distinct sets of multiplets (ratio often 60:40). False Diagnosis: Researchers often flag this as "Impurity B" (diastereomer mixture) or unreacted material.[2] Verification: Heat the NMR tube to 50°C. If the peaks coalesce into single sharp signals, they are rotamers, not impurities. Do not discard the batch.

The "Invisible Mass" Issue

Commercial standards for this class of compounds are often sold as "95% pure." However, if they were purified by prep-HPLC with TFA (Trifluoroacetic acid), they may exist as trifluoroacetate salts or adducts, which significantly skews molecular weight calculations in biological assays.

  • Recommendation: Always re-titrate commercial standards using qNMR before using them to generate IC50 curves.

References

  • Quantitative NMR (qNMR)

    • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.
    • [1][2]

  • Schotten-Baumann Reaction & Impurities

    • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (General reference for amide coupling mechanisms).

    • [1][2]

  • Chiral Separation of Pyrrolidines

    • Okamoto, Y., & Ikai, T. (2008). "Chiral HPLC for efficient resolution of enantiomers." Chemical Society Reviews.[2]

  • Internal Standards for qNMR

    • TraceCERT® Certified Reference Materials Technical Guide.[2] Sigma-Aldrich (Merck).[1][2]

Sources

A Senior Application Scientist's Guide to the Synthesis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the synthesis of novel molecular entities with high precision and reproducibility is paramount. The compound [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol, a functionalized pyrrolidine derivative, represents a scaffold of significant interest due to the prevalence of the pyrrolidine motif in a wide array of biologically active molecules.[1] The incorporation of a 2-fluorobenzoyl group can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable target for medicinal chemistry programs.[2]

This guide provides an in-depth, comparative analysis of plausible synthetic routes to [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol. As a self-validating system, each protocol is presented with a clear rationale for the experimental choices, drawing upon established chemical principles and field-proven insights. We will explore two primary strategic disconnections, starting from commercially available precursors, and critically evaluate their respective merits and potential challenges.

Strategic Overview: Two Convergent Pathways to the Target Molecule

The synthesis of [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol can be logically approached through two primary convergent strategies, each commencing with the formation of the core pyrrolidine ring, followed by functional group manipulation. The key difference lies in the precursor to the 3-hydroxymethyl group.

G cluster_0 Synthetic Strategies cluster_1 Pathway 1: Amide Coupling followed by Reduction cluster_2 Pathway 2: Reduction followed by Amide Coupling Target [1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol Start1 Pyrrolidine-3-carboxylic acid Intermediate1 1-(2-Fluorobenzoyl)pyrrolidine-3-carboxylic acid Start1->Intermediate1 Amide Coupling Intermediate1->Target Reduction Start2 Pyrrolidin-3-yl)methanol Start2->Target Amide Coupling

Caption: High-level overview of the two primary synthetic pathways.

Pathway 1: Amide Coupling Followed by Carboxylic Acid Reduction

This strategy hinges on the initial acylation of a pyrrolidine-3-carboxylic acid derivative, followed by the selective reduction of the carboxylic acid to the corresponding primary alcohol. This approach benefits from the ready availability of chiral pyrrolidine-3-carboxylic acids, allowing for stereocontrolled synthesis.[3][4]

Step 1a: Amide Bond Formation via Acyl Chloride

This classic and often efficient method involves the reaction of pyrrolidine-3-carboxylic acid with 2-fluorobenzoyl chloride. A non-nucleophilic base is required to neutralize the hydrochloric acid byproduct.

G Reactant_A Pyrrolidine-3-carboxylic acid Product 1-(2-Fluorobenzoyl)pyrrolidine-3-carboxylic acid Reactant_A->Product Reactant_B 2-Fluorobenzoyl chloride Reactant_B->Product Base Triethylamine Base->Product Solvent Dichloromethane (DCM) Solvent->Product G Reactant_A Pyrrolidine-3-carboxylic acid Product 1-(2-Fluorobenzoyl)pyrrolidine-3-carboxylic acid Reactant_A->Product Reactant_B 2-Fluorobenzoic acid Reactant_B->Product Coupling_Reagent HATU / HBTU / PyBOP Coupling_Reagent->Product Base DIPEA Base->Product Solvent DMF Solvent->Product

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-Fluorobenzoyl)pyrrolidin-3-yl]methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.